4-(3-Azidopropyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-azidopropyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c8-10-9-2-1-3-11-4-6-12-7-5-11/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURZJULJBLMFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Morpholinopropyl Azide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of modern chemical biology and drug discovery, the strategic introduction of bioorthogonal functional groups is paramount for the targeted modification and study of biomolecules. Among these, the azide moiety stands out for its exceptional utility in "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1] 3-Morpholinopropyl azide, a molecule combining a versatile morpholine scaffold with a reactive azide terminus, has emerged as a valuable building block for researchers. This guide provides an in-depth exploration of the chemical data, synthesis, and applications of 3-morpholinopropyl azide, offering both foundational knowledge and practical insights for its use in the laboratory.
Part 1: Core Chemical Data and Synthesis
While a specific CAS number for 3-morpholinopropyl azide is not readily found in public databases, its chemical properties can be inferred from its structure and the properties of its precursors.
Chemical Structure and Properties
-
IUPAC Name: 4-(3-azidopropyl)morpholine
-
Molecular Formula: C7H14N4O
-
Molecular Weight: 170.21 g/mol
-
Appearance (predicted): Colorless to slightly yellow oil or liquid.
-
Solubility (predicted): Soluble in water and polar organic solvents.
Table 1: Properties of Key Precursors
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 4-(3-Aminopropyl)morpholine | 123-00-2 | C7H16N2O | 144.21 | Colorless liquid, faint fish-like odor, corrosive.[2] |
| 4-(3-Chloropropyl)morpholine | 7357-67-7 | C7H14ClNO | 163.65 | Intermediate for Gefitinib.[3] |
| 4-(3-Bromopropyl)morpholine | 125422-83-5 | C7H14BrNO | 208.10 |
Synthesis of 3-Morpholinopropyl Azide
Two primary synthetic routes are plausible for the preparation of 3-morpholinopropyl azide, leveraging readily available starting materials. The choice of method often depends on the availability of precursors and desired scale.
This is a common and generally high-yielding method for the synthesis of alkyl azides.[1] It involves the reaction of an appropriate 3-halopropyl)morpholine with an azide salt, typically sodium azide.
Diagram 1: Synthesis of 3-Morpholinopropyl Azide via Nucleophilic Substitution
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(3-chloropropyl)morpholine[3] or 4-(3-bromopropyl)morpholine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Addition of Azide: Add a molar excess (typically 1.5 to 3 equivalents) of sodium azide to the solution.
-
Reaction: Heat the reaction mixture with stirring. The reaction temperature can range from 60 to 100 °C, and the reaction time can vary from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Washing: Wash the combined organic layers with water and brine to remove residual DMF/DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3-morpholinopropyl azide by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF or DMSO is crucial as it effectively dissolves both the organic halide and the inorganic azide salt, facilitating the SN2 reaction.[1] Heating is employed to increase the reaction rate. A molar excess of sodium azide is used to drive the reaction to completion.
This method involves the conversion of the primary amine group of 4-(3-aminopropyl)morpholine into a diazonium salt, which is then displaced by an azide ion.[4] This is a well-established method for the synthesis of azides from primary amines.
Diagram 2: Synthesis of 3-Morpholinopropyl Azide via Diazotization
Caption: Reaction scheme for the synthesis via diazotization.
Experimental Protocol:
-
Dissolution of Amine: In a flask cooled in an ice-salt bath (0-5 °C), dissolve 4-(3-aminopropyl)morpholine in an aqueous solution of a strong acid, such as hydrochloric acid.[2]
-
Diazotization: While maintaining the low temperature, add a solution of sodium nitrite in water dropwise to the amine solution with vigorous stirring. The formation of the diazonium salt is typically rapid.
-
Azide Addition: To the cold solution of the diazonium salt, add a solution of sodium azide in water dropwise. Nitrogen gas will be evolved.
-
Reaction Completion: Allow the reaction mixture to stir at low temperature for a period, then let it warm to room temperature.
-
Work-up and Extraction: Make the solution basic with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Drying, Concentration, and Purification: Dry the organic extracts, concentrate under reduced pressure, and purify the product as described in Route A.
Causality Behind Experimental Choices: The reaction is performed at low temperatures because aliphatic diazonium salts are generally unstable and can decompose.[4] The in-situ formation of nitrous acid from sodium nitrite and a strong acid is a standard procedure for diazotization.
Part 2: Applications in Research and Drug Development
The primary utility of 3-morpholinopropyl azide lies in its ability to participate in bioorthogonal ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[1] This reaction has found widespread use in bioconjugation, labeling of biomolecules, and the synthesis of complex molecular architectures.
Diagram 3: The CuAAC "Click" Reaction
Caption: General scheme of the CuAAC reaction.
Experimental Protocol for Bioconjugation:
-
Preparation of Solutions:
-
Dissolve the alkyne-modified biomolecule (e.g., protein, DNA) in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of 3-morpholinopropyl azide in a compatible solvent (e.g., DMSO or water).
-
Prepare a stock solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex with a stabilizing ligand (e.g., TBTA).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule, 3-morpholinopropyl azide (in molar excess), and the copper(I) catalyst system.
-
The final concentrations will depend on the specific biomolecule and desired labeling efficiency.
-
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C with gentle shaking for 1 to 4 hours.
-
Purification: Remove excess reagents and byproducts by a suitable method such as size-exclusion chromatography, dialysis, or precipitation.
Self-Validating System: The success of the conjugation can be validated by methods such as mass spectrometry (to confirm the mass increase corresponding to the addition of the morpholinopropyl azide moiety), gel electrophoresis (to observe a shift in mobility), or by incorporating a fluorescent alkyne for detection.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in living systems where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with azides without the need for a catalyst.
Diagram 4: The SPAAC "Copper-Free Click" Reaction
Caption: General scheme of the SPAAC reaction.
Experimental Protocol for Live Cell Labeling:
-
Metabolic Labeling (if applicable): Introduce an alkyne- or azide-modified metabolic precursor to cells to incorporate the functional group into biomolecules of interest.
-
Probe Addition: Add a solution of the complementary click partner (e.g., a DBCO-functionalized fluorescent dye if the biomolecule is azide-labeled) to the cell culture medium.
-
Incubation: Incubate the cells for a specific period to allow for the click reaction to occur.
-
Washing and Imaging: Wash the cells to remove excess probe and visualize the labeled biomolecules using fluorescence microscopy.
Expertise & Experience: The morpholine group in 3-morpholinopropyl azide can enhance the aqueous solubility of the molecule and any subsequent conjugates, which is often a desirable property in biological applications.
Part 3: Safety and Handling
Organic azides are energetic compounds and should be handled with caution.
-
Toxicity: While specific toxicological data for 3-morpholinopropyl azide is not available, it is prudent to handle it as a potentially toxic substance. Avoid inhalation, ingestion, and skin contact.
-
Explosion Hazard: Small organic azides can be explosive. While the carbon-to-nitrogen ratio in 3-morpholinopropyl azide suggests it should be relatively stable, it is important to avoid heating the neat compound to high temperatures or subjecting it to shock.
-
Handling Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dark place, away from heat, light, and incompatible materials such as strong acids and oxidizing agents.
Conclusion
3-Morpholinopropyl azide is a valuable and versatile chemical tool for researchers in chemistry, biology, and medicine. Its combination of a water-soluble morpholine moiety and a bioorthogonal azide group makes it an excellent building block for a wide range of applications, from the synthesis of novel small molecules to the specific labeling and tracking of biomolecules in complex biological systems. By understanding its synthesis and the principles of its application in click chemistry, researchers can effectively harness the power of this molecule to advance their scientific goals.
References
-
Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). Retrieved from [Link]
-
Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Retrieved from [Link]
-
Diazotization of Amines. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
- Synthesis of morpholine. (n.d.). Google Patents.
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved from [Link]
-
4-(3-Chloropropyl)morpholine. (n.d.). PubChem. Retrieved from [Link]
-
4-(3-Chloropropyl)morpholine. (n.d.). Retrieved from [Link]
-
4-(3-Bromopropyl)morpholine. (n.d.). PubChem. Retrieved from [Link]
-
Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Reactions of unsaturated azides, part 24. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
N-(3-Aminopropyl)morpholine. (n.d.). LookChem. Retrieved from [Link]
-
New Diazo Process. (n.d.). Defense Technical Information Center. Retrieved from [Link]
-
Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (2025). The Journal of Organic Chemistry. Retrieved from [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]
Sources
Navigating the Uncharted: A Technical Guide to the Predicted Solubility of Morpholine Azide and Its Experimental Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Azide Moiety
Morpholine, a heterocyclic compound featuring both an amine and an ether functional group, is a versatile building block in medicinal and organic chemistry. Its derivatives are integral to the synthesis of a wide array of pharmaceuticals, including antibiotics and anticancer agents.[1][2] The introduction of an azide group (–N₃) to the morpholine scaffold to form morpholine azide (specifically, 4-azidomorpholine) creates a molecule with a unique combination of properties. The azide group is a high-energy functional group known for its utility in "click chemistry" and as a precursor to amines.[3]
Understanding the solubility of morpholine azide is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development. This guide will provide a predictive framework for its solubility based on its structural components.
Theoretical Solubility Profile of Morpholine Azide
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] Morpholine azide's structure contains both polar and non-polar characteristics, which will dictate its solubility across a spectrum of solvents.
Water Solubility:
The presence of the morpholine ring, with its ether oxygen and the nitrogen atom of the azide group, introduces polarity and the potential for hydrogen bonding with water molecules. Morpholine itself is miscible with water.[5][6] However, the introduction of the azide group, while polar, may influence this miscibility. It is predicted that morpholine azide will be soluble in water, particularly at ambient temperatures. The lone pairs of electrons on the oxygen and nitrogen atoms can act as hydrogen bond acceptors.
Solubility in Organic Solvents:
The solubility in organic solvents is expected to vary with the solvent's polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are expected to be excellent solvents for morpholine azide. The synthesis of related morpholine derivatives is often carried out in aliphatic alcohols like ethanol.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO): These solvents possess dipole moments and can solvate polar molecules. It is anticipated that morpholine azide will exhibit good solubility in these solvents. Sodium azide, an inorganic azide, is soluble in highly polar solvents like DMF and DMSO.
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): Moderate solubility is predicted in these solvents. While the azide group is polar, the overall molecule has a significant non-polar hydrocarbon backbone.
-
Non-polar Solvents (e.g., Hexane, Toluene): Morpholine azide is expected to have low solubility in non-polar solvents. The energetic and polar azide group will have unfavorable interactions with the non-polar solvent molecules.
The following table summarizes the predicted solubility of morpholine azide:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the ether oxygen and azide nitrogen. |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High to Moderate | Strong dipole-dipole interactions with the polar functional groups. |
| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Moderate to Low | A balance between the polar functional groups and the non-polar hydrocarbon structure. |
| Non-polar | Hexane, Toluene | Low to Insoluble | Unfavorable interactions between the polar solute and non-polar solvent. |
Experimental Determination of Solubility: A Validating Protocol
Given the absence of published data, experimental determination of solubility is paramount. The following is a generalized, self-validating protocol for determining the solubility of a novel compound like morpholine azide. Crucially, all work with organic azides must be conducted with stringent safety precautions.
Safety First: Handling Organic Azides
Organic azides are energetic compounds that can be sensitive to shock, friction, and heat. They are also potentially toxic.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Scale: Always start with small quantities of the material.
-
Avoid:
-
Contact with heavy metals, strong acids, and oxidizing agents, as these can form highly explosive compounds.
-
Using metal spatulas; opt for plastic or ceramic instead.
-
Heating the compound unless its thermal stability is known.
-
-
Waste Disposal: Dispose of azide-containing waste in a dedicated, clearly labeled container. Do not mix with other chemical waste streams.
Solubility Determination Workflow
This protocol outlines a standard method for qualitatively and quantitatively assessing solubility.
Caption: Experimental workflow for determining the solubility of morpholine azide.
Step-by-Step Methodology:
-
Preparation of a Saturated Solution:
-
To a series of vials, add a pre-weighed excess amount of morpholine azide (e.g., 10 mg).
-
To each vial, add a known volume (e.g., 1 mL) of the desired solvent (water, ethanol, acetone, etc.).
-
-
Equilibration:
-
Seal the vials and place them in a shaker or on a stir plate at a constant, recorded temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. A good indicator of equilibrium is when the concentration of the solute in the supernatant does not change over time.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a period to let the excess solid settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.2 µm filter to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered aliquot with a suitable solvent.
-
Analyze the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy to determine the concentration of morpholine azide.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by back-calculating from the measured concentration of the diluted aliquot.
-
Conclusion: A Predictive and Practical Framework
For researchers in drug development and organic synthesis, this guide provides not only a theoretical foundation but also a practical, step-by-step protocol for the experimental determination of its solubility. The emphasis on safety protocols is paramount when working with this energetic and novel compound. By combining theoretical prediction with rigorous experimental validation, scientists can confidently and safely incorporate morpholine azide into their research and development workflows.
References
-
Conversion of Azides into Diazo Compounds in Water. PMC - NIH. [Link]
-
Large-Scale Preparation and Usage of Azides. ResearchGate. [Link]
-
A new model predicts how molecules will dissolve in different solvents | MIT News. MIT News. [Link]
-
Liquid Azide Salts. DTIC. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents | ChemRxiv. ChemRxiv. [Link]
-
Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Dataset. ChemRxiv. [Link]
-
4: Predicting the solubility of organic molecules - YouTube. YouTube. [Link]
-
Organic azide - Wikipedia. Wikipedia. [Link]
-
synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. ResearchGate. [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]
-
Energetic Materials 1 - Sciencemadness.org. Sciencemadness.org. [Link]
- AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon - Google Patents.
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. MDPI. [Link]
- CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system - Google Patents.
-
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC. NIH. [Link]
-
Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC. NIH. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. Master Organic Chemistry. [Link]
-
Organic Azides: Functional Molecules and Materials - Diva-Portal.org. Diva-Portal.org. [Link]
- AU2004272255B2 - Method for the production of 4-(4-aminophenyl)-3-morpholinon - Google Patents.
-
Morpholine Formula - Soft Schools. Soft Schools. [Link]
- CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system - Google Patents.
-
MORPHOLINE. PubChem. [Link]
Sources
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- 2. Organic azide - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
High-Fidelity CuAAC Conjugation using 4-(3-Azidopropyl)morpholine
Application Note & Technical Guide
Strategic Overview: The Morpholine Advantage
In modern drug discovery and chemical biology, 4-(3-Azidopropyl)morpholine (CAS: 1248477-79-3) serves as more than just a "click" reagent; it is a strategic tool for modulating physicochemical properties. The morpholine moiety is a "privileged structure" in medicinal chemistry, widely utilized to:
-
Enhance Solubility: The basic nitrogen (
) and ether oxygen improve aqueous solubility of lipophilic scaffolds. -
Modulate ADME: Morpholine is often metabolically stable compared to other secondary amines and can reduce rapid clearance.
-
Lysosomotropic Effects: The basic amine can drive accumulation in acidic organelles, useful for targeted degradation strategies (e.g., LYTACs).
This guide details the precision use of this azide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to ensure high conversion, minimal by-products, and efficient copper removal.
Chemical Profile & Safety Assessment
Before initiating synthesis, the stability of the azide must be validated against the C/N Ratio Rule .
Physicochemical Data
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 1248477-79-3 | |
| Formula | ||
| Molecular Weight | 170.21 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Solubility | DCM, MeOH, DMSO, Water (pH dependent) | Protonation increases water solubility. |
Safety & Stability Analysis (The "Rule of Three")
Organic azides are potentially explosive.[1][2] Stability is estimated via the ratio of Carbon+Oxygen atoms to Nitrogen atoms.
Safety Verdict:
-
Ratio < 1: Unstable/Explosive.
-
Ratio 1–3: Stable but Hazardous. Can be isolated but should be stored cold, away from light, and never distilled/heated.
-
Ratio > 3: Generally stable.
Critical Safety Protocol:
-
Storage: Store at -20°C.
-
Handling: Do not concentrate to dryness on a rotary evaporator with a water bath >30°C.
-
Incompatibility: Avoid contact with strong acids (forms
, highly toxic/explosive) and halogenated solvents in the presence of transition metals for prolonged periods.
Mechanistic Insight: The Ligand-Accelerated Cycle
The success of CuAAC with basic azides like morpholine depends heavily on the choice of ligand . Free amines (from the morpholine) can weakly coordinate Cu(I), potentially poisoning the catalyst or promoting oxidation to inactive Cu(II).
Why Ligands are Mandatory: Using a accelerating ligand (e.g., THPTA or TBTA) is not optional for high-yield conjugation. The ligand:
-
Protects Cu(I): Prevents oxidation by atmospheric oxygen.
-
Outcompetes Morpholine: Prevents the morpholine nitrogen from sequestering copper.
-
Accelerates Rate: The Cu-Ligand complex is faster than naked copper.
Figure 1: Ligand-Assisted Catalytic Cycle
Caption: The catalytic cycle emphasizing the regeneration of the Ligand-Cu(I) species. Without the ligand, the cycle stalls due to oxidation or non-productive chelation.
Experimental Protocols
Method A: Bioconjugation (Aqueous/Buffer)
Best for: Labeling proteins, peptides, or DNA with the morpholine solubilizing group.
Reagents:
-
Buffer: 100 mM Potassium Phosphate (pH 7.0) or PBS. Avoid Tris (coordinates Cu).
-
Cu Source: 20 mM
in water.[3] -
Ligand: 50 mM THPTA (water-soluble) in water.
-
Reductant: 100 mM Sodium Ascorbate (freshly prepared).
-
Azide: 100 mM this compound in DMSO or water (acidified).
Protocol:
-
Premix Catalyst: In a separate tube, mix
and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu + 20 µL THPTA). Incubate for 5 min. The solution should remain clear blue/colorless. -
Substrate Prep: Dissolve the alkyne-modified biomolecule (10–50 µM final) in buffer.
-
Add Azide: Add this compound (2–5 equivalents relative to alkyne).
-
Initiate: Add the Cu-THPTA premix (final Cu conc: 100–500 µM).
-
Reduce: Add Sodium Ascorbate (final conc: 2.5–5 mM). Note: High ascorbate is needed to maintain the anaerobic state of the metal.
-
Incubate: 1 hour at RT or 4°C overnight.
-
Quench: Add EDTA (10 mM final) to chelate copper.
Method B: Small Molecule Synthesis (Organic Solvent)
Best for: Library synthesis, PROTAC linkers, or hydrophobic scaffolds.
Reagents:
-
Solvent: DMF, DMSO, or
-BuOH/Water (1:1). -
Catalyst: CuI (Copper(I) Iodide) or
. -
Base: DIPEA (Diisopropylethylamine) or 2,6-Lutidine.
-
Ligand: TBTA (organic soluble).
Protocol:
-
Dissolve: In a screw-cap vial, dissolve the Alkyne (1.0 eq) and this compound (1.1 eq) in the solvent (0.1–0.5 M concentration).
-
Add Ligand: Add TBTA (0.1 eq).
-
Add Base: Add DIPEA (2.0 eq). Crucial: The base buffers the reaction and assists Cu-acetylide formation.
-
Degas: Sparge with nitrogen for 2 minutes (optional but recommended for scale >100 mg).
-
Add Catalyst: Add CuI (0.05 – 0.1 eq).
-
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with 10% aqueous ammonia or saturated
(to remove Cu), then brine. Dry over .
Decision Matrix & Workflow
Use this flow to select the optimal condition for your specific substrate.
Caption: Decision tree for selecting reaction conditions and purification strategies based on substrate solubility.
Copper Removal Strategies
Residual copper is toxic to cells and interferes with subsequent assays. Because morpholine can weakly coordinate copper, standard washes may be insufficient.
| Method | Mechanism | Protocol | Efficiency |
| EDTA Wash | Chelation | Wash organic layer with 0.1 M EDTA (pH 8.0) x3.[1] | High (Organic extracts) |
| CupriSorb™ / QuadraPure™ | Solid Phase Scavenging | Add resin beads to reaction; stir 1h; filter. | Very High (99%+) |
| Ammonia Wash | Complexation | Wash organic layer with 10% | Moderate |
| Dialysis | Diffusion | Dialyze against buffer + 5 mM EDTA, then pure buffer. | High (Biomolecules) |
Troubleshooting Guide
Problem: Reaction solution turns blue/green immediately.
-
Cause: Rapid oxidation of Cu(I) to Cu(II).
-
Solution: Increase Sodium Ascorbate concentration (up to 10 eq). Degas solvents. Ensure Ligand:Cu ratio is at least 2:1 (preferably 5:1 for THPTA).
Problem: Low conversion with Method B (Organic).
-
Cause: CuI oxidation or insufficient base.
-
Solution: Use fresh CuI (should be white, not yellow/green). Add 2.0 eq DIPEA. Switch to
for higher activity.
Problem: Precipitate forms in aqueous reaction.
-
Cause: The triazole product is less soluble than the reagents.[4]
-
Solution: Add 10–20% DMSO or Ethanol as a co-solvent.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883.
-
Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: A comparative study. Bioorganic & Medicinal Chemistry Letters, 21(10), 3118-3122.
-
Matrix Fine Chemicals. this compound Product Data.
-
University of Victoria (OHSE). Safe Handling of Organic Azides.
Sources
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Morpholine Azide
Abstract
The morpholine scaffold is a "privileged structure" in medicinal chemistry, widely utilized to modulate pharmacokinetic properties such as solubility and metabolic stability.[1][2] This guide details the optimized protocol for conjugating morpholine moieties via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Critical Safety Notice: The precursor, 4-(2-azidoethyl)morpholine, is a low-molecular-weight organic azide with a (C+O)/N ratio of < 3, classifying it as a potential high-energy explosive. This guide prioritizes a One-Pot, Two-Step protocol to avoid the isolation of the hazardous azide intermediate, ensuring both operator safety and high reaction fidelity.
Introduction & Pharmacological Context
Morpholine (tetrahydro-1,4-oxazine) is a cornerstone pharmacophore found in numerous FDA-approved drugs (e.g., Linezolid, Gefitinib). Its inclusion often serves two strategic purposes in drug design:
-
Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility without introducing a donor that might hamper membrane permeability.
-
Metabolic Stability: The chair conformation and lack of easily oxidizable sites make it robust against rapid metabolic clearance compared to other cyclic amines.
The 1,2,3-triazole linkage formed via CuAAC acts as a bioisostere for amide bonds, providing similar dipole moments and H-bonding capabilities but with complete resistance to proteolytic cleavage.
Mechanistic Overview
The reaction proceeds via the stepwise formation of a copper(I)-acetylide intermediate. The use of a stabilizing ligand (e.g., THPTA or BTTAA) is non-negotiable in biological contexts to prevent Cu(I) oxidation and disproportionation, which halts the catalytic cycle and generates cytotoxic reactive oxygen species (ROS).
Figure 1: The catalytic cycle of CuAAC. Note that the coordination of the azide to the copper-acetylide complex is often the rate-determining step.
Pre-Protocol Considerations
Reagent Selection: The Ligand Matters
The choice of ligand dictates the reaction speed and biocompatibility. For morpholine conjugation, we recommend THPTA for general synthesis and BTTAA for low-concentration biological labeling.
| Ligand | Solubility | Reaction Rate | Biocompatibility | Recommendation |
| TBTA | DMSO/tBuOH | Slow | Low (Toxic) | Use only for organic synthesis. |
| THPTA | Water | Fast | High | Standard for this protocol. |
| BTTAA | Water | Very Fast | Excellent | Use for dilute (<10 µM) conditions. |
Safety Critical: Handling Low MW Azides
Hazard: 4-(2-azidoethyl)morpholine has a molecular weight of ~156 g/mol . Rule of Six: The number of carbon + oxygen atoms (6+1=7) divided by nitrogen atoms (4) is 1.75.
-
Safety Threshold: (C+O)/N < 3 is considered explosive.[3]
-
Directive: Do NOT distill or concentrate this azide to dryness.[4][5] Store only in solution.
Experimental Protocols
Protocol A: Synthesis of Precursor (4-(2-chloroethyl)morpholine HCl)
This stable salt is the safe storage form. Convert to azide only when ready to click.
Reagents: 4-(2-hydroxyethyl)morpholine (1.0 eq), Thionyl Chloride (SOCl₂, 1.2 eq), Dichloromethane (DCM).
-
Dissolve 4-(2-hydroxyethyl)morpholine (10 mmol) in anhydrous DCM (20 mL) at 0°C.
-
Add SOCl₂ dropwise over 15 minutes.
-
Reflux for 2 hours (monitor by TLC).
-
Cool to room temperature. The hydrochloride salt often precipitates.
-
Filter the white solid, wash with cold ether, and dry under vacuum.
-
Yield: Typically >90%.
-
Storage: Stable indefinitely at RT.
-
Protocol B: One-Pot Azidation and Click Reaction (Recommended)
This method generates the explosive azide in situ and consumes it immediately.
Reagents:
-
Substrate: 4-(2-chloroethyl)morpholine HCl (1.0 eq)
-
Azidation Agent: Sodium Azide (NaN₃, 1.2 eq)
-
Click Partner: Alkyne-functionalized target (1.0 eq)
-
Ligand: THPTA (0.5 eq)
-
Reductant: Sodium Ascorbate (0.5 eq)
-
Solvent: tBuOH:Water (1:1) or DMSO:Water (1:1)
Step-by-Step Workflow:
-
In Situ Azidation:
-
In a reaction vial, dissolve 4-(2-chloroethyl)morpholine HCl (100 mg, ~0.54 mmol) in 1 mL water.
-
Add NaN₃ (42 mg, 0.65 mmol).
-
Heat to 80°C for 12 hours.
-
Checkpoint: Take a 5 µL aliquot for LC-MS to confirm conversion to azide (Mass: 156.19 [M+H]+). Do not isolate.
-
-
The Click Reaction:
-
Cool the solution to Room Temperature (RT).
-
Add the Alkyne Partner (0.54 mmol) dissolved in 1 mL tBuOH (or DMSO if insoluble).
-
Premix Catalyst: In a separate tube, mix CuSO₄ (13.5 mg in 100 µL water) and THPTA (117 mg in 200 µL water). The solution should turn light blue.[7]
-
Add the Cu-Ligand complex to the reaction vial.
-
Initiate: Add Sodium Ascorbate (53 mg in 100 µL water). The solution may turn colorless or pale yellow (reduction to Cu(I)).
-
Stir at RT for 2–4 hours.
-
-
Monitoring:
-
Monitor by TLC or LC-MS. Look for the disappearance of the alkyne peak.
-
Protocol C: Work-up and Purification
Proper removal of Copper is essential for biological assays.
-
Chelation: Add 50 mg of EDTA or use a commercially available Cu-scavenging resin (e.g., QuadraPure™ TU) to the reaction mixture. Stir for 30 mins.
-
Extraction: Dilute with water (10 mL) and extract with DCM (3 x 10 mL).
-
Note: If the product is highly polar, skip extraction and use preparative HPLC directly.
-
-
Drying: Dry organic layer over Na₂SO₄, filter, and concentrate (ensure bath temp < 40°C).
-
Purification: Flash chromatography (DCM/MeOH gradient). The triazole-morpholine product is usually polar; start with 95:5 DCM:MeOH.
Workflow Visualization
Figure 2: The integrated "One-Pot" workflow designed to minimize exposure to the hazardous azide intermediate.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| Reaction turns brown/black | Oxidation of Cu(I) to Cu(II) oxides or polymerization. | Increase Ligand:Cu ratio to 5:1. Degas solvents before use. |
| Low Yield | Incomplete azidation (Step 1). | Ensure Step 1 runs at 80°C for full 12h. Check pH (keep neutral). |
| Precipitation | Poor solubility of Alkyne. | Switch solvent system to DMSO:Water or add 10% DMF. |
| Blue solution persists | Failure to reduce Cu(II). | Freshly prepare Sodium Ascorbate solution (it degrades rapidly in air). |
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. Link
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link
-
Bräse, S., et al. (2005).[3] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. uvic.ca [uvic.ca]
- 5. ucd.ie [ucd.ie]
- 6. broadpharm.com [broadpharm.com]
- 7. glenresearch.com [glenresearch.com]
- 8. jenabioscience.com [jenabioscience.com]
Application Note & Protocols: Leveraging Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the Conjugation of Morpholine-Containing Scaffolds
Abstract
The convergence of bioorthogonal chemistry with modern medicinal chemistry has created powerful tools for drug development, diagnostics, and chemical biology. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) stands out as a premier conjugation method due to its biocompatibility, efficiency, and catalyst-free nature.[1][2] Concurrently, the morpholine heterocycle is recognized as a "privileged scaffold" in drug design, frequently incorporated to enhance aqueous solubility, metabolic stability, and target binding affinity.[3][4] This technical guide provides an in-depth exploration of the synergy between SPAAC chemistry and morpholine-containing molecules. We will dissect the underlying chemical principles, present detailed, field-proven protocols for conjugation, and offer quantitative data to empower researchers to successfully implement this strategy in their own laboratories.
Part I: Core Principles of SPAAC Chemistry
The Mechanism: A Reaction Driven by Strain
Strain-Promoted Azide-Alkyne Cycloaddition is a cornerstone of "click chemistry" that operates without the need for cytotoxic copper catalysts, a critical advantage for applications in living systems.[5][6] The reaction's driving force is the significant ring strain inherent in cyclooctyne molecules, the smallest stable cyclic alkynes.[7] This strain lowers the activation energy of the [3+2] dipolar cycloaddition between the cyclooctyne (the dipolarophile) and an azide (the 1,3-dipole). The reaction proceeds rapidly and selectively under physiological conditions (aqueous environment, neutral pH, ambient temperature) to form a stable, covalent triazole linkage.[1] Both the azide and the strained alkyne are chemically inert to the vast majority of functional groups found in biological systems, ensuring that the reaction is highly specific and "bioorthogonal".[8]
Caption: Figure 1. The general mechanism of SPAAC.
Key Reagents: A Tale of Two Partners
-
Strained Cyclooctynes: The choice of cyclooctyne significantly impacts reaction kinetics and stability. Early-generation cyclooctynes were reactive but often unstable. Modern derivatives have been optimized for a balance of high reactivity and practical stability.[5]
-
Azides: The azide functional group (-N₃) is the ideal reaction partner. It is small, abiotic, and exceptionally stable in complex biological environments until it encounters a strained alkyne.[10] It can be introduced into a wide variety of molecules—from small-molecule drugs to large proteins and oligonucleotides—using standard synthetic chemistry.
Part II: The Morpholine Scaffold in Drug Development
The morpholine ring is a saturated heterocycle that has become a staple in medicinal chemistry. Its inclusion in a drug candidate's structure is a deliberate strategy to optimize its pharmacological profile.[3]
-
Enhanced Physicochemical Properties: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, which can significantly improve a compound's aqueous solubility and overall pharmacokinetic properties.[3]
-
Metabolic Stability: The morpholine scaffold is generally resistant to metabolic degradation, which can increase the half-life of a drug in vivo.
-
Structural Rigidity and Vectorial Orientation: As a six-membered ring, it provides a degree of conformational constraint, which can help orient other functional groups for optimal interaction with a biological target.[11]
Combining SPAAC with morpholine-containing molecules allows for the precise, site-specific attachment of payloads such as imaging agents, targeting ligands, or pharmacokinetic modifiers to these already-optimized scaffolds, creating highly functional molecular constructs.[5][]
Part III: Experimental Application & Protocols
This section provides a detailed protocol for a common application: conjugating a fluorescent probe to an azide-modified, morpholine-containing small molecule for imaging applications.
Protocol: Fluorescent Labeling of an Azide-Modified Morpholine Compound via SPAAC
Objective: To covalently attach a DBCO-functionalized fluorophore to a small molecule containing both a morpholine scaffold and an azide handle.
Materials:
-
Azide-modified morpholine compound of interest (Azide-MCM)
-
DBCO-Fluorophore (e.g., DBCO-PEG4-5/6-TAMRA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
1.5 mL microcentrifuge tubes
Reagent Preparation:
-
Azide-MCM Stock Solution: Prepare a 10 mM stock solution of your Azide-MCM in anhydrous DMSO. Rationale: DMSO is an excellent solvent for many organic small molecules and is miscible with the aqueous reaction buffer.
-
DBCO-Fluorophore Stock Solution: Prepare a 10 mM stock solution of the DBCO-Fluorophore in anhydrous DMSO. Protect from light by wrapping the vial in aluminum foil. Rationale: Fluorophores are often light-sensitive, and stock solutions in anhydrous DMSO are stable when stored properly at -20°C.
Caption: Figure 2. Step-by-step experimental workflow.
Step-by-Step Conjugation Procedure:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, add the components in the following order:
-
44 µL of PBS, pH 7.4
-
5 µL of the 10 mM Azide-MCM stock solution (Final concentration: 1 mM)
-
1 µL of the 10 mM DBCO-Fluorophore stock solution (Final concentration: 0.2 mM, 0.2 equivalents)
-
Note on Stoichiometry: In this example, we are using an excess of the azide compound to ensure the more expensive DBCO-fluorophore is fully consumed. The stoichiometry can be reversed (e.g., 1.2-2.0 equivalents of DBCO reagent) if the Azide-MCM is the more precious component. The final DMSO concentration should ideally be kept below 10% (v/v) to maintain solubility in the aqueous buffer.
-
-
Incubation: Vortex the reaction mixture gently for 10 seconds. Incubate at room temperature (20-25°C) for 1-4 hours. Wrap the tube in aluminum foil to protect it from light.
-
Rationale: Most SPAAC reactions with high-reactivity cyclooctynes like DBCO proceed to completion within this timeframe at room temperature.[1]
-
-
Reaction Monitoring (Optional but Recommended): To determine the optimal reaction time, you can monitor its progress. Withdraw a small aliquot (e.g., 2 µL) at different time points (e.g., 30, 60, 120 minutes) and analyze by LC-MS to observe the consumption of starting materials and the formation of the desired product.
-
Purification: Once the reaction is complete (as determined by monitoring or after the standard incubation time), purify the reaction mixture using preparative RP-HPLC to separate the final conjugate from unreacted starting materials and any side products.
-
Analysis and Quantification: Confirm the identity of the purified product by LC-MS, which should show a mass corresponding to the sum of the Azide-MCM and DBCO-Fluorophore masses. Quantify the final product using UV-Vis spectroscopy based on the fluorophore's known extinction coefficient.
Part IV: Quantitative Data & Key Considerations
The efficiency of a SPAAC reaction is best described by its second-order rate constant. This value allows researchers to select the appropriate cyclooctyne for their specific application, balancing the need for speed with reagent stability.
| Cyclooctyne Reagent | Typical Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Characteristics |
| DIFO | ~0.08 | First generation, moderate reactivity. |
| BCN | ~0.3 - 1.0 | Good balance of reactivity and stability, compact size.[13] |
| DBCO (ADIBO) | ~1.0 | High reactivity, very stable, widely used.[9] |
| BARAC | ~9.0 | Very high reactivity, but can have lower stability.[13] |
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Insufficient reaction time; incorrect stoichiometry; degradation of reagents. | Monitor the reaction over a longer period (up to 24h). Optimize the molar equivalents of the excess reagent. Verify the integrity of azide and cyclooctyne stocks, as they can degrade with improper storage. |
| Non-specific Labeling | Some cyclooctynes can slowly react with thiols (e.g., from cysteine residues in proteins). | If working in a complex biological lysate, consider using a more thiol-resistant cyclooctyne. Alternatively, a quenching step with an inorganic azide like sodium azide can be used to cap unreacted cyclooctyne before further processing.[14] |
| Poor Solubility | The final conjugate may be more hydrophobic than the starting materials. | Ensure the final DMSO or other organic solvent concentration in the reaction is appropriate. For purification, adjust the mobile phase of the HPLC. Consider using PEGylated SPAAC reagents to enhance water solubility. |
Conclusion
The strategic combination of Strain-Promoted Azide-Alkyne Cycloaddition with morpholine-containing molecules represents a robust and versatile platform for innovation in the life sciences. By leveraging the bioorthogonality and efficiency of SPAAC, researchers can precisely modify morpholine-based drugs and probes, opening new avenues for creating targeted therapeutics, advanced diagnostic agents, and sophisticated tools for chemical biology.[][15] The protocols and data presented herein provide a solid foundation for scientists and drug developers to harness the power of this chemical synergy.
References
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . Creative Biolabs. [Online] Available at: [Link]
-
Development of Bioorthogonal Reactions and Their Applications in Bioconjugation . MDPI. [Online] Available at: [Link]
-
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier . Organic & Biomolecular Chemistry (RSC Publishing). [Online] Available at: [Link]
-
Cyclooctyne End‐Functionalized Poly(morpholine‐2,5‐dione)s . PMC. [Online] Available at: [Link]
-
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis . PMC. [Online] Available at: [Link]
-
Progress in Strain Promoted Azide‐Alkyne Cycloaddition (SPAAC) Reaction and Their Applications . ResearchGate. [Online] Available at: [Link]
-
Custom Morpholinos, Controls and End Modifications . Gene Tools, LLC. [Online] Available at: [Link]
-
Facile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides . PMC. [Online] Available at: [Link]
-
Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles . ResearchGate. [Online] Available at: [Link]
-
Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides . ChemRxiv. [Online] Available at: [Link]
- SPAAC Applications. [Source 15 seems to be a general overview without a specific title or publisher].
-
Conception and Synthesis of Sequence‐Coded Morpholinos . PMC - NIH. [Online] Available at: [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies . ResearchGate. [Online] Available at: [Link]
-
Synthesis and Delivery of Phosphorodiamidatemorpholino Oligonucleotides . Morressier. [Online] Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update . E3S Web of Conferences. [Online] Available at: [Link]
-
Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics . PMC. [Online] Available at: [Link]
-
Morpholino Oligo Synthesis . Amerigo Scientific. [Online] Available at: [Link]
-
Synthesis of morpholino nucleosides starting from enantiopure glycidol . RSC Publishing. [Online] Available at: [Link]
-
Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry . PMC. [Online] Available at: [Link]
-
Recent developments in bioorthogonal chemistry and the orthogonality within . Radboud Repository. [Online] Available at: [Link]
-
Bioorthogonal chemistry . eScholarship. [Online] Available at: [Link]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 10. escholarship.org [escholarship.org]
- 11. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. lFacile quenching and spatial patterning of cylooctynes via strain-promoted alkyne–azide cycloaddition of inorganic azides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jcmarot.com [jcmarot.com]
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 4-(3-Azidopropyl)morpholine
🚨 CRITICAL SAFETY ALERT: Energetic Classification
Before proceeding with stability data, you must acknowledge the energetic nature of this compound.[1]
The "Rule of Six" Analysis:
-
Formula:
-
Carbon/Oxygen Count: 8
-
Nitrogen Count: 4
- Ratio: 2.0
Implication: This ratio is below the safety threshold of 3.0 . While 4-(3-Azidopropyl)morpholine is generally handled as a stable liquid in small research quantities, it possesses significant stored energy.
-
NEVER distill this compound at ambient pressure.
-
NEVER concentrate to dryness on a rotary evaporator if the bath temperature exceeds 30°C.
-
ALWAYS store as a solution when possible.
Module 1: Stability Profile & Storage Architecture
Intrinsic Stability Matrix
This molecule combines a basic morpholine ring with a reactive alkyl azide. Its stability is dictated by the "Push-Pull" of these two functional groups.
| Parameter | Stability Status | Technical Explanation |
| Thermal | Moderate | Stable up to ~80°C in solution. Decomposition onset (exothermic) typically begins >110°C. Avoid direct heating. |
| Photochemical | Low (Critical) | Alkyl azides are UV-labile. Exposure to ambient lab light (fluorescent) causes slow degradation to nitrenes. |
| Hydrolytic | High | The morpholine ether and propyl linker are stable to water at neutral/basic pH. |
| Chemical (pH) | pH 4.0 – 11.0 | Stable. Below pH 4.0, the morpholine nitrogen protonates ( |
Solvent Compatibility Guide
Choosing the right storage solvent is the single most effective way to prevent degradation.
-
Recommended (Long-Term): DMSO, DMF, or Ethanol (at -20°C).
-
Acceptable (Short-Term): Methanol, Acetonitrile, Toluene.
-
RESTRICTED (Avoid):
Module 2: Degradation Pathways (The "Why" Behind the Failures)
Understanding how the molecule breaks down is essential for troubleshooting. The primary enemy is light , not heat.
Photolytic Decomposition Mechanism
When exposed to UV light (or intense ambient light), the azide group eliminates nitrogen gas (
Figure 1: The photolytic degradation cascade. The initial loss of
Module 3: Troubleshooting & Diagnostics
Symptom: "My solution turned yellow/brown."
-
Cause: Photodecomposition or Oxidation. Nitrene byproducts often polymerize to form colored "azopolymers."
-
Verification: Check UV-Vis absorbance. Pure alkyl azides are colorless. Appearance of bands >300nm indicates degradation.
-
Solution: The sample is likely compromised. Purify via short silica plug (if safe) or discard. Future prevention: Wrap vials in aluminum foil.
Symptom: "Click Reaction (CuAAC) Failed."
-
Cause A: Copper Poisoning. The morpholine nitrogen can chelate Cu(I), removing it from the catalytic cycle.
-
Fix: Increase Cu(I) catalyst loading (e.g., from 1 mol% to 5 mol%) or use a strong ligand like THPTA to out-compete the morpholine.
-
-
Cause B: Staudinger Reduction. Did you use TCEP or Phosphines to reduce disulfides in your buffer?
-
Fix: Phosphines rapidly reduce Azides to Amines. Use DTT or Beta-mercaptoethanol instead of TCEP/Phosphines if an azide is present.
-
Diagnostic Decision Tree
Figure 2: Step-by-step troubleshooting for failed coupling reactions.
Module 4: Analytical Validation Protocols
Do not assume purity based on label claims. Validate using these self-consistent protocols.
Infrared Spectroscopy (The "Gold Standard")
The azide stretch is distinct and isolated.
-
Method: Neat liquid film or solution in ATR-FTIR.
-
Diagnostic Signal: Strong, asymmetric stretch at 2090–2110 cm⁻¹ .
-
Pass Criteria: Intensity should be comparable to reference. Disappearance indicates reduction to amine or photolysis.
1H-NMR Validation
Focus on the propyl linker to detect modification of the azide.
-
Solvent:
or . -
Key Shift (Alpha-to-Azide): The triplet (
) typically appears at 3.3 – 3.4 ppm . -
Degradation Flags:
-
Shift to ~2.7 ppm : Indicates reduction to Amine (
). -
New signals in the 7.0–8.0 ppm range: Indicates imine formation from photolysis.
-
Thin Layer Chromatography (TLC)
Azides are difficult to visualize with UV (weak chromophore).
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: 10% Methanol in DCM (adjust based on polarity).
-
Stain 1 (General): Iodine or Ninhydrin (will stain the morpholine base).
-
Stain 2 (Specific): Triphenylphosphine (TPP) Stain .
-
Recipe: 1% TPP in Toluene. Dip plate, heat gently. TPP reduces Azide to Amine. Then dip in Ninhydrin.
-
Result: The azide spot will turn purple/red only after the TPP reduction step.
-
Frequently Asked Questions (FAQ)
Q: Can I autoclave this compound? A: NO. The high temperature (121°C) and pressure approach the decomposition threshold of the azide. Sterilize by filtration (0.22 µm PTFE or PES membrane).
Q: Is it compatible with biological buffers? A: Yes. It is stable in PBS, Tris, and HEPES. However, ensure no reducing agents (TCEP) are present.
Q: I need to remove the solvent. Can I use a rotovap? A: Use extreme caution. Do not heat the water bath above 30°C. Do not distill to absolute dryness; leave a small amount of solvent to desensitize the residue.
References & Grounding
-
Safety of Organic Azides (C/N Ratio): Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005.
-
Photodecomposition Mechanisms: Abramovitch, R. A., & Kyba, E. P.[3] "Photodecomposition of alkyl azides." Journal of the American Chemical Society.
-
Morpholine Reactivity: "Morpholine: Physical Properties and Chemical Reactivity." Wikipedia / PubChem Data.
-
Handling Guidelines: "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." UCSB Environmental Health & Safety.
Sources
storage conditions for 3-azidopropyl morpholine
Technical Support Center: 3-Azidopropyl Morpholine Storage & Handling
Compound Identity: 4-(3-azidopropyl)morpholine
CAS: 123681-12-5 (Typical)
Formula:
Part 1: The Core Directive – Storage Protocol
This guide deviates from standard safety sheets by addressing the dual-threat nature of this molecule: it combines the shock/thermal sensitivity of an organic azide with the oxidative liability and hygroscopicity of a morpholine ring.
The Golden Rules of Storage
| Parameter | Condition | Scientific Rationale (The "Why") |
| Temperature | -20°C (Required) | C/N Ratio Alert: With 7 carbons and 4 nitrogens, the C/N ratio is 1.75 . This falls into the "energetic" category (Ratio < 3). Thermal energy can trigger nitrogen elimination ( |
| Atmosphere | Argon or Nitrogen | The morpholine tertiary amine is susceptible to formation of N-oxides upon prolonged exposure to atmospheric oxygen. Store under inert gas. |
| Light | Total Darkness | Azides are photolabile. UV/Visible light causes the extrusion of |
| Container | Amber Glass + Teflon Liner | Amber glass blocks UV. Teflon (PTFE) liners prevent the leaching of plasticizers, which can react with the azide or amine. Do not use ground glass joints (friction hazard).[1][2][3] |
Part 2: Experimental Workflow & Visualization
Workflow: Safe Receipt & Aliquoting
Handling energetic azides requires a standardized intake process to minimize freeze-thaw cycles and friction risks.
Part 3: Troubleshooting & FAQs
This section addresses specific user scenarios based on the chemical reactivity of
Scenario A: Visual Degradation
Q: My 3-azidopropyl morpholine has turned from colorless to yellow/orange. Is it still usable?
-
Diagnosis: This indicates photolytic decomposition or oxidation .
-
Mechanism 1: Light exposure caused the azide (
) to lose , forming a nitrene ( ). This highly reactive species couples to form colored azo-dimers ( ). -
Mechanism 2: The morpholine nitrogen oxidized to an N-oxide.
-
-
Action:
-
Check NMR: Look for the disappearance of the triplet at
ppm (typical for ) and the appearance of broad downfield signals. -
TLC Check: Azides are non-polar; amines/oxides are polar. If a baseline spot appears (in Hexane/EtOAc), it is degraded.
-
Recommendation: If slightly yellow, purify via short silica plug (protect from light). If orange/brown, discard as hazardous waste (potential shock sensitivity of degradation products).
-
Scenario B: Physical State Changes
Q: The compound arrived as a liquid but is now a solid in the freezer. Did it polymerize?
-
Diagnosis: Likely freezing , not polymerization.
-
3-azidopropyl morpholine is typically a liquid at room temperature (Melting point is often
). At -20°C, it should solidify.
-
-
Action:
-
Thaw slowly at room temperature or in a water bath (< 30°C).
-
Do not chip the solid with a metal spatula (friction hazard).
-
If it remains solid at room temperature, check for polymerization (via [3+2] cycloaddition if stored near alkynes) or salt formation (if stored near acids).
-
Scenario C: Safety & Handling
Q: Can I use a rotary evaporator (Rotovap) to concentrate this compound?
-
Diagnosis: High Risk Operation.
-
The Math: The C/N ratio is 1.75.
-
Action:
-
Never heat the water bath above 30-35°C.
-
Never distill to dryness. Always leave a small amount of solvent or use a high-boiling inert "chaser" solvent if total dryness is required.
-
Use a blast shield.[3]
-
Scenario D: Solubility Issues
Q: The compound is not dissolving in water, but morpholine is water-soluble.
-
Diagnosis: The addition of the propyl-azide chain reduces polarity compared to unsubstituted morpholine.
-
Action:
-
While the morpholine oxygen and nitrogen provide some solubility, the lipophilic azide chain dominates.
-
Switch Solvents: Use DMSO, DMF, or Acetonitrile for biological applications. Use Dichloromethane or THF for organic synthesis.
-
Acidification: It will dissolve in aqueous acid (protonation of the morpholine nitrogen), but warning : Strong acids can decompose the azide moiety or form hydrazoic acid (
) if trace metal azides are present. Avoid strong acids.[9]
-
Part 4: Degradation Logic Tree
Use this decision matrix to evaluate the integrity of stored samples.
References
-
University of California, Santa Cruz (UCSC). Organic Azide Safety Guidelines. (Establishes the C/N ratio safety limits and storage protocols for energetic azides). [Link]
-
Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[8] Angewandte Chemie International Edition, 44(33), 5188-5240, 2005. (The authoritative review on azide stability, synthesis, and photolytic decomposition). [Link]
-
Stanford University EH&S. Information on Azide Compounds. (Safety protocols regarding friction sensitivities and storage of liquid azides). [Link]
Sources
- 1. uvic.ca [uvic.ca]
- 2. research.wayne.edu [research.wayne.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. chembk.com [chembk.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Safe Laboratory Handling of Volatile Organic Azides
This guide is designed for researchers, scientists, and drug development professionals who work with volatile organic azides. These compounds are invaluable synthetic intermediates, particularly in "click chemistry," bioconjugation, and the synthesis of nitrogen-containing heterocycles.[1][2][3] However, their high-energy nature presents significant toxicity and explosion risks that demand rigorous safety protocols.[4][5][6] This document provides direct answers to common issues, troubleshooting for experiments, and validated protocols to ensure your work is conducted with the highest degree of safety and scientific integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the fundamental safety principles of handling organic azides.
Q1: What exactly makes volatile organic azides so hazardous?
A: The hazards are twofold: extreme toxicity and explosive instability.
-
Toxicity: The azide anion (N₃⁻) is a potent inhibitor of cytochrome oxidase, an essential enzyme in cellular respiration, by binding irreversibly to the heme cofactor.[7] Its toxicity is often compared to that of cyanide.[5][8] Exposure through inhalation, skin absorption, or ingestion can be fatal, with symptoms including dizziness, weakness, headache, rapid heart rate, and respiratory failure.[1][2][5] Furthermore, contact with acid can generate hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas.[4][9]
-
Explosive Nature: Organic azides are high-energy molecules that can decompose rapidly and exothermically, releasing a large volume of nitrogen gas (N₂).[10] This decomposition can be initiated by minimal external energy input such as heat, mechanical shock, friction, or even light.[1][4][5] Low molecular weight organic azides are particularly dangerous due to their high nitrogen-to-carbon ratio.[6][8]
Q2: I need to synthesize a new organic azide. How can I assess its potential stability and risk?
A: A thorough risk assessment is mandatory before any synthesis. The stability of an organic azide is primarily dictated by its molecular structure.[11] Use the following well-established guidelines to evaluate the risk:
-
Carbon-to-Nitrogen Ratio (C/N): The total number of carbon and oxygen atoms should be significantly greater than the total number of nitrogen atoms. A widely accepted rule is that the ratio (NCarbon + NOxygen) / NNitrogen should be ≥ 3 .[2][10] Azides that do not meet this criterion should not be isolated and should only be handled in dilute solution as transient intermediates.[2][12]
-
The "Rule of Six": This guideline states that there should be at least six carbon atoms for every energetic functional group (azide, nitro, diazo, etc.) in the molecule.[4] This provides sufficient "ballast" to render the compound relatively safe to handle with appropriate precautions.[4]
See the data summary in Table 1 for a quick reference. Always start with a very small-scale reaction (0.5-1.0 g) to safely characterize the product's behavior before considering any scale-up.[10]
Q3: What are the absolute "don'ts" when working with organic azides?
A: To prevent catastrophic incidents, adhere strictly to these prohibitions:
-
NEVER use metal spatulas or needles. Contact with many metals, especially heavy metals, can form highly shock-sensitive and explosive metal azide salts.[4][13] Use plastic, ceramic, or Teflon-coated spatulas.[8][12]
-
NEVER use ground glass joints. The friction from standard ground glass joints can be sufficient to initiate explosive decomposition.[5][12][13]
-
NEVER use halogenated solvents like dichloromethane (DCM) or chloroform. These can react with azides to form extremely unstable di- and tri-azidomethane.[1][4][8]
-
NEVER concentrate azide solutions by rotary evaporation or distillation. This practice has led to documented, violent explosions.[13][14] Avoid heating or applying a vacuum to concentrate azides; purification should be limited to low-temperature extraction or precipitation.[8][12]
-
NEVER pour azide waste down the drain. Azides can react with lead or copper pipes to form dangerously explosive accumulations of metal azides.[15][16] All azide waste must be collected and quenched separately.[12]
Q4: How should I properly store synthesized organic azides?
A: Proper storage is critical to prevent decomposition over time.
-
Temperature: Store all organic azides, especially those of borderline stability, at low temperatures (below room temperature).[8][17] Freezer storage (-18 °C or colder) is strongly recommended.[4][10]
-
Light: Protect from light by storing in amber vials or by wrapping containers in aluminum foil.[4][8]
-
Concentration: If an azide is known to be unstable, it should only be stored as a dilute solution (≤1 M).[4][12]
-
Compatibility: Store away from all incompatible materials, including acids, heavy metals, bromine, and dimethyl sulfate.[1][10][13]
Q5: What is the correct Personal Protective Equipment (PPE) for this work?
A: A multi-layered approach to PPE is mandatory.
-
Body and Hand Protection: Wear a flame-resistant lab coat, and consider double-gloving with standard nitrile gloves.[16][18] For azides of high toxicity, silver shield gloves under your nitrile gloves are recommended.[15]
-
Eye and Face Protection: Chemical safety goggles are required at all times. It is highly recommended to also use a face shield, especially if a blast shield is not feasible.[1][16]
-
Engineering Controls: All work with organic azides must be performed in a certified chemical fume hood, and a blast shield must be placed between the user and the experimental apparatus.[1][9][12]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during synthesis and workup.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired organic azide. | 1. Decomposition of the azide product. Volatile azides can be unstable even at room temperature. 2. Incomplete reaction. The nucleophilic substitution may be slow under the chosen conditions. 3. Side reactions. The azide may be participating in unintended subsequent reactions. | 1. Maintain strict low-temperature control (e.g., 0 °C or below) throughout the reaction and workup. Use a cryostat for precise temperature management. 2. Monitor the reaction by TLC or LCMS to determine the optimal reaction time. Consider a different solvent or a phase-transfer catalyst if applicable. 3. Once the starting material is consumed, immediately proceed to quenching and workup to minimize the time the azide exists in the reaction mixture. |
| I see gas evolution or an unexpected color change during workup. | 1. Decomposition. This is a primary sign that the azide is decomposing, which is extremely dangerous. 2. Acidification. Accidental contact with acid is forming hydrazoic acid (HN₃), which is volatile and toxic. | 1. DO NOT PANIC. If you are behind a blast shield and the reaction is on a small scale, leave the fume hood immediately. Alert others, inform your supervisor, and prevent anyone from entering the area. Do not attempt to intervene. 2. Ensure all aqueous solutions used for washing are basic (pH > 9) to prevent the formation of HN₃.[12][18] |
| I need to purify my volatile organic azide, but distillation and chromatography on silica are unsafe. | 1. Thermal Decomposition Risk. Heating the azide during distillation is a primary explosion trigger.[8][13] 2. Friction/Acid Risk. Standard silica gel can have acidic sites and the friction of the solid phase poses a risk. | 1. Low-Temperature Extraction: The safest method. After quenching the reaction, perform a liquid-liquid extraction at low temperature. Wash the organic layer with cold, slightly basic brine and dry over anhydrous sodium sulfate. Use the solution directly if possible. 2. Precipitation/Crystallization: If the azide is a solid, it may be purified by careful, slow precipitation or recrystallization from a suitable solvent system at low temperature. Avoid any scratching of the vessel.[8] |
| My NMR sample of the azide looks different after sitting for a day. | 1. Slow Decomposition. The azide may be slowly decomposing even at room temperature in the NMR tube. 2. Light Sensitivity. Ambient light in the lab may be sufficient to cause decomposition over time. | 1. Always analyze azide samples as quickly as possible after preparation. 2. Store the NMR tube in the dark and at a low temperature (e.g., in a refrigerator) if immediate analysis is not possible. |
Section 3: Experimental Protocols & Visual Workflows
Mandatory Risk Assessment Workflow
Before any experiment, every researcher must proceed through this decision-making workflow. A "No" answer at any stage requires re-evaluation and consultation with a supervisor.
Caption: Go/No-Go decision workflow for synthesizing a new organic azide.
Protocol 1: Safe Quenching of Azide-Containing Reaction Mixtures
This protocol describes the destruction of residual sodium azide (NaN₃) in an aqueous solution, a common procedure after an organic synthesis workup. This must be performed in a chemical fume hood.[18][19]
Self-Validating System: The protocol includes a test for excess nitrite, which visually confirms that all azide has been destroyed before disposal.
Materials:
-
Aqueous waste solution containing ≤ 5% sodium azide.
-
20% aqueous solution of sodium nitrite (NaNO₂).
-
20% aqueous solution of sulfuric acid (H₂SO₄).
-
Starch-iodide test paper.
-
Three-neck flask equipped with a stir bar, dropping funnel, and a gas outlet vented into the back of the fume hood.
Procedure:
-
Dilution: Ensure the concentration of sodium azide in the aqueous waste is no more than 5%.[18][20] Dilute with water in the three-neck flask if necessary. Place the flask in an ice bath and begin stirring.
-
Nitrite Addition: For every 1 gram of sodium azide suspected to be in the solution, add a 40% excess of sodium nitrite. This corresponds to adding a solution containing 1.5 g of sodium nitrite.[15][18] Add the 20% sodium nitrite solution slowly with stirring.
-
Acidification (CRITICAL STEP): The order of addition is essential to prevent the formation of toxic HN₃ gas.[15] Only after the sodium nitrite has been added , begin the slow, dropwise addition of 20% sulfuric acid from the dropping funnel.[20] You will observe the evolution of gas (N₂ and toxic NO).
-
Completion Check: Continue adding acid until gas evolution ceases and the solution tests acidic on pH paper.
-
Validation: Use starch-iodide paper to test the solution for the presence of excess nitrous acid. A blue color indicates that excess nitrite is present, confirming the complete destruction of the azide.[20] If the test is negative, add more sodium nitrite solution and repeat the acidification step.
-
Disposal: Once the quench is complete and validated, the resulting solution can be neutralized and disposed of as regular aqueous chemical waste, provided no other hazardous materials (e.g., heavy metals) are present.
Protocol 2: Emergency Response for a Small Azide Spill (<250 mL solution or <25g solid)
This protocol is for small spills contained entirely within a chemical fume hood. For any spill outside a hood or a larger spill, evacuate immediately and call emergency services.[9][12]
Caption: Emergency response workflow for a small organic azide spill.
Section 4: Quantitative Data Summary
Table 1: Stability Guidelines for Organic Azides
| Guideline | Rule | Implication for Safety | Source(s) |
| Carbon-to-Nitrogen Ratio | (NC + NO) / NN ≥ 3 | Compounds meeting this ratio are generally considered stable enough to be isolated, with caution. Those that do not should only be handled as dilute, transient intermediates. | [2][10] |
| Rule of Six | ≥ 6 Carbon atoms per energetic group | Provides sufficient molecular "dilution" to render the compound relatively safe from spontaneous decomposition. The risk increases significantly as the number of carbons per azide group drops below six. | [4] |
| Structural Class | Aliphatic > Aromatic > Olefinic / Carbonyl | The stability of organic azides is highly dependent on the structure. Aliphatic azides are generally the most stable, while the presence of double bonds or carbonyl groups adjacent to the azide functionality significantly decreases stability. | [2][17] |
| Molecular Weight | High MW > Low MW | Generally, azides with higher molecular weights are less volatile and less prone to violent decomposition than small, low-molecular-weight azides which have a higher percentage of nitrogen. | [8] |
References
-
Azides - UVIC. (2022, May 18). University of Victoria. Available from: [Link]
-
Information on Azide Compounds - Stanford Environmental Health & Safety. Stanford University. Available from: [Link]
-
Sodium Azide SOP - Duke OESO. Duke University. Available from: [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. Available from: [Link]
-
Sodium Azide and Organic Azides. UC Santa Barbara Environmental Health & Safety. Available from: [Link]
-
Sodium Azide NaN3 | Division of Research Safety | Illinois. (2019, September 19). University of Illinois Urbana-Champaign. Available from: [Link]
-
Safe Handling of Azides - safety.pitt.edu. (2013, February 1). University of Pittsburgh. Available from: [Link]
-
Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Stony Brook University. Available from: [Link]
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Case Western Reserve University. Available from: [Link]
-
Sodium Azide - Yale Environmental Health & Safety. Yale University. Available from: [Link]
-
Azide Compounds - Environmental Health and Safety. Princeton University. Available from: [Link]
-
uh-standard-operating-procedure-for-sodium-azide.docx. University of Houston. Available from: [Link]
-
Standard Operating Procedure: Sodium Azide - Kennesaw State University. Kennesaw State University. Available from: [Link]
-
Azides. University of Toronto. Available from: [Link]
-
Determination of azide impurity in sartans using reversed-phase HPLC with UV detection. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Assay for Parts-Per-Million Levels of Azide in Drug Substances | LCGC International. LCGC International. Available from: [Link]
-
Initiation and propagation of explosion in azides and fulminates - Royal Society Publishing. The Royal Society Publishing. Available from: [Link]
-
Working with Potentially Explosive Chemicals/Reactions - University of Auckland. University of Auckland. Available from: [Link]
-
An Automated and Precise Approach for the Determination of Azide Residue in Angiotensin II Receptor Blockers Using In Situ Matrix Elimination Ion Chromatography with Switching Strategy - PMC. (2025, May 20). National Center for Biotechnology Information. Available from: [Link]
-
Quantitation of Azide and Lead in Lead Azide by Voltammetric Method. Journal of Energetic Materials. Available from: [Link]
-
Sodium azide poisoning: a narrative review - eScholarship. (2021, August 3). University of California. Available from: [Link]
-
A study on the thermal stability of organic azides | Request PDF - ResearchGate. (2025, August 10). ResearchGate. Available from: [Link]
-
Dangers of: Azide Reactions, Large Scale Reactions - Health, Safety & Risk Management. University of Washington. Available from: [Link]
-
How to removed Sodium azide ? | ResearchGate. (2025, August 11). ResearchGate. Available from: [Link]
-
Continuous preparation and reaction of nonaflyl azide (NfN3) for the synthesis of organic azides and 1,2,3-triazoles - Vapourtec. (2024, September 1). Vapourtec. Available from: [Link]
-
Organic Azides: Syntheses and Applications | Journal of the American Chemical Society. (2010, August 11). Journal of the American Chemical Society. Available from: [Link]
-
How to quench azide : r/Chempros - Reddit. (2021, March 2). Reddit. Available from: [Link]
-
Case Details > Explosion caused due to friction on manufacturing an air bag inflator - 失敗学会. Association for Study of Failure. Available from: [Link]
-
(PDF) The thermal decomposition of azidopyridines - ResearchGate. (2025, August 9). ResearchGate. Available from: [Link]
-
Sodium Azide - Chemistry LibreTexts. (2021, August 15). Chemistry LibreTexts. Available from: [Link]
-
[Fatal sodium azide poisoning in a hospital: a preventable accident] - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
sodium-azide-organic-azides_0.docx. University of California, Irvine. Available from: [Link]
-
A safe and efficient method for the preparation of organic azides under continuous flow. Syrris. Available from: [Link]
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. prolabas.com [prolabas.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. uakron.edu [uakron.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ucd.ie [ucd.ie]
- 9. ehs.ucsb.edu [ehs.ucsb.edu]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uvic.ca [uvic.ca]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. hsrm.umn.edu [hsrm.umn.edu]
- 15. chemistry.unm.edu [chemistry.unm.edu]
- 16. safety.duke.edu [safety.duke.edu]
- 17. artscimedia.case.edu [artscimedia.case.edu]
- 18. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 19. reddit.com [reddit.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solvent Selection for 4-(3-Azidopropyl)morpholine Reactions
Welcome to the technical support center for 4-(3-Azidopropyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solvent selection in reactions involving this versatile building block. This resource is structured to address specific issues you may encounter during your experiments, with a focus on the "why" behind procedural steps to empower your research.
Introduction
This compound is a valuable bifunctional molecule incorporating a morpholine moiety and a terminal azide. The morpholine ring offers aqueous solubility and a basic nitrogen atom, while the azide group is a versatile functional handle for a variety of chemical transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and the Staudinger reduction/ligation. The success of these reactions is critically dependent on the choice of solvent, which influences reactant solubility, reaction kinetics, and even safety.
This guide will provide a comprehensive overview of solvent selection for the two primary reaction classes of this compound, complete with troubleshooting FAQs and detailed experimental protocols.
General Safety Considerations for Handling Azides
Before delving into specific reaction conditions, it is paramount to acknowledge the potential hazards associated with organic azides. While this compound is a relatively small molecule and should be handled with care, the following safety precautions are non-negotiable:
-
Avoid Halogenated Solvents: Dichloromethane (DCM) and chloroform can react with azides to form highly explosive di- and tri-azidomethanes, even at room temperature.[1]
-
Avoid Acidic Conditions: Mixing azides with acids generates hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1]
-
Avoid Heavy Metals: Do not use heavy metal spatulas (e.g., copper, lead, silver, mercury) as they can form shock-sensitive metal azides.[1]
-
Avoid Heat: Do not distill or concentrate azide-containing reaction mixtures to dryness. Organic azides can decompose explosively upon heating.[1]
Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a robust and widely used method for forming a stable triazole linkage between an azide and a terminal alkyne. Solvent choice is critical for ensuring the solubility of all components and for stabilizing the copper(I) catalyst.
Solvent Selection Workflow for CuAAC
Caption: Decision workflow for selecting a suitable solvent for CuAAC reactions.
Solvent Properties for CuAAC
| Solvent System | Properties | Rationale for Use |
| Water | Highly polar, protic | Ideal for "green chemistry" and reactions with water-soluble biomolecules. The morpholine group in this compound enhances its water solubility.[2] |
| t-Butanol/Water (1:1) | Polar, protic mixture | A versatile co-solvent system that can dissolve a wide range of organic alkynes while maintaining a polar environment for the copper catalyst.[3] |
| DMF, DMSO | Polar, aprotic | Excellent at dissolving a broad range of organic molecules and copper salts. High boiling points are suitable for reactions requiring elevated temperatures. |
| Acetonitrile | Polar, aprotic | A good solvent for many organic compounds and is relatively easy to remove under reduced pressure. |
| THF | Moderately polar, aprotic | Suitable for many organic substrates, but may require a co-solvent to dissolve all reaction components. |
Troubleshooting and FAQs for CuAAC
Q1: My CuAAC reaction is sluggish or has a low yield. Could the solvent be the issue?
A1: Yes, the solvent plays a crucial role in CuAAC reaction kinetics. Here are some potential solvent-related issues and solutions:
-
Poor Solubility of Reactants: If your alkyne is non-polar and your azide is polar, a single solvent may not be sufficient.
-
Solution: Employ a co-solvent system such as t-butanol/water, DMF/water, or THF/water.[3] This can enhance the solubility of all components.
-
-
Catalyst Deactivation: In some organic solvents, the Cu(I) catalyst can be unstable and oxidize to the inactive Cu(II) state.
-
Solution: Ensure a slight excess of a reducing agent like sodium ascorbate is present.[4] The use of a stabilizing ligand, such as TBTA or a sulfonated bathophenanthroline, is also highly recommended.
-
-
Reaction in Protic Solvents: While water is often an excellent solvent for CuAAC, highly protic environments can sometimes hinder the reaction with certain substrates.
-
Solution: Consider switching to a polar aprotic solvent like DMF or acetonitrile, or a mixture thereof with water.
-
Q2: I am seeing a precipitate form during my CuAAC reaction. What could be the cause?
A2: Precipitation during a CuAAC reaction can be due to several factors:
-
Product Insolubility: The resulting triazole product may be insoluble in the chosen reaction solvent.
-
Solution: If the precipitate is the desired product, this can be advantageous for purification. If not, a different solvent or co-solvent system that better solubilizes the product should be chosen.
-
-
Inorganic Salt Precipitation: If using a Cu(II) salt with a reducing agent, the resulting inorganic byproducts may precipitate.
-
Solution: This is generally not detrimental to the reaction and the salts can be removed during workup.
-
-
Polymerization of Alkyne: In the absence of a suitable ligand and with an excess of copper, terminal alkynes can undergo oxidative homocoupling (Glaser coupling).
-
Solution: Ensure a suitable ligand is used and that the reaction is performed under an inert atmosphere if sensitive to oxidation.
-
Experimental Protocol: General CuAAC with this compound
-
In a suitable flask, dissolve the alkyne (1.0 eq) and this compound (1.1 eq) in the chosen solvent or solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.
-
Prepare a solution of copper(II) sulfate pentahydrate (0.05-0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.
Part 2: Staudinger Reduction
The Staudinger reduction converts an azide to a primary amine using a phosphine, typically triphenylphosphine (PPh₃). The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed to the amine and phosphine oxide.
Solvent Selection Workflow for Staudinger Reduction
Caption: Decision workflow for solvent selection in Staudinger reductions.
Solvent Properties for Staudinger Reduction
| Solvent System | Properties | Rationale for Use |
| THF / Water | Moderately polar, aprotic/protic mixture | A common and effective system. THF solubilizes the organic azide and phosphine, while water facilitates the hydrolysis of the iminophosphorane intermediate to the amine.[5] |
| Diethyl Ether / Water | Non-polar, aprotic/protic mixture | Similar to THF/water, but diethyl ether is less polar. Suitable for less polar azides. |
| Methanol or Ethanol | Polar, protic | Can serve as both the solvent and the proton source for hydrolysis. |
| Anhydrous THF or Diethyl Ether | Aprotic | Used when the goal is to isolate the iminophosphorane intermediate without hydrolysis to the amine.[6] |
Troubleshooting and FAQs for Staudinger Reduction
Q1: My Staudinger reduction is not going to completion, and I see a spot on my TLC that I suspect is the iminophosphorane. What should I do?
A1: This is a classic issue in Staudinger reductions and is almost always due to a lack of water for hydrolysis.
-
Solution: Add an excess of water (5-10 equivalents) to the reaction mixture and continue stirring, with gentle heating if necessary.[5] The reaction should then proceed to the desired amine.
Q2: The purification of my amine is difficult due to the co-elution of triphenylphosphine oxide. How can I improve the separation?
A2: Triphenylphosphine oxide is a notoriously difficult byproduct to remove.
-
Solution 1: Acid-Base Extraction: After the reaction, perform an acid-base workup. Extract the reaction mixture with dilute HCl. The desired amine, being basic, will move to the aqueous layer as its hydrochloride salt, while the neutral triphenylphosphine oxide will remain in the organic layer. The aqueous layer can then be basified and re-extracted to recover the pure amine.
-
Solution 2: Use of a Polymer-Supported Phosphine: Consider using a polymer-supported triphenylphosphine. After the reaction, the polymer-bound phosphine oxide can be removed by simple filtration.
-
Solution 3: Alternative Phosphine Reagents: Certain phosphine reagents are designed to generate byproducts that are more easily removed.[6]
Experimental Protocol: General Staudinger Reduction of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as THF in a round-bottom flask.[5]
-
Add triphenylphosphine (1.1 - 1.5 eq) to the solution at room temperature.[5]
-
Add water (5-10 eq) to the reaction mixture.[5]
-
Heat the mixture to reflux (around 65 °C) and stir for 6-12 hours. Monitor the reaction by TLC for the disappearance of the starting azide.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the THF under reduced pressure.
-
Perform an acid-base extraction as described in the troubleshooting section to separate the amine from triphenylphosphine oxide.
-
Dry the final organic extract over anhydrous sodium sulfate and concentrate under reduced pressure to yield the desired 4-(3-aminopropyl)morpholine.
References
- Technical Support Center: Azide Stability in Different Solvent Systems - Benchchem.
- Staudinger Azide Reduction: Synthesis of Amine - Organic Chemistry Reaction.
- comparative study of different methods for azide reduction to amines - Benchchem.
- Staudinger Reduction - Alfa Chemistry.
- Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides.
- Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu - ResearchGate.
- Reactions of Azides - Substitution, Reduction, Rearrangements, and More.
- Aryl azides and phosphines used in this Staudinger reduction triggered... - ResearchGate.
- Best solvent for azide alkyne cycloaddition? - ResearchGate.
- Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC.
- Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions - Beilstein Journals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Morpholine-Functionalized Azides vs. PEG Azides: A Solubility & Performance Analysis
Executive Summary
In bioconjugation and drug discovery, the choice between Morpholine Azides and PEG (Polyethylene Glycol) Azides is not merely a choice of solubility—it is a choice between rigid polarity and flexible hydrophilicity .
-
PEG Azides are the industry "sledgehammer" for solubility. They provide massive hydration shells, mask hydrophobic payloads, and offer steric shielding, but come with high entropic penalties and potential polydispersity issues.
-
Morpholine Azides act as a "scalpel."[1] They offer tunable solubility via ionization and polarity without adding significant bulk.[1] They are critical in PROTAC and CNS drug design where linker rigidity and membrane permeability are as important as aqueous solubility.[1]
Chemical Architecture & Solubility Mechanics[1][2]
The fundamental difference lies in how these moieties interact with solvent molecules.
Structural Comparison
-
PEG Azide: A linear, flexible polyether chain
. It exists as a random coil in solution, trapping water molecules in a "hydration sphere." -
Morpholine Azide: A six-membered heterocycle containing both amine and ether functional groups.[1] It adopts a rigid chair conformation.[1]
Figure 1: Structural and mechanistic divergence between PEG and Morpholine linkers.[1]
Solubility Mechanisms
| Feature | PEG Azide | Morpholine Azide |
| Primary Solubilizing Force | Hydrogen Bonding: Each ethylene oxide unit binds 2-3 water molecules.[1] | Ionization & Polarity: The nitrogen is basic (pKa ~8.3), becoming protonated/cationic at acidic pH. The oxygen acts as an H-bond acceptor.[1] |
| pH Sensitivity | pH Independent: Soluble across full pH range.[1] | pH Dependent: Solubility increases significantly at pH < 7.0 (protonated form).[1] |
| Lipophilicity (LogP) | Highly Hydrophilic (Negative LogP).[1] | Amphiphilic (LogP ~ -0.86).[1] Soluble in both water and organics.[1][] |
| Permeability | Low: Large hydration shell prevents passive diffusion across membranes.[1] | High: Moderate lipophilicity allows BBB (Blood-Brain Barrier) crossing; often used in CNS drugs.[1] |
Experimental Comparison: Protocols & Data
Protocol 1: Kinetic Solubility (Turbidimetric Assay)
Objective: Determine the "crashing out" point of the linker-payload conjugate from a DMSO stock.
-
Preparation: Prepare a 10 mM stock solution of the Azide-Conjugate in DMSO.
-
Titration: Aliquot 190 µL of PBS (pH 7.4) into a 96-well UV-transparent plate.
-
Stepwise Addition: Add DMSO stock in 1 µL increments, mixing after each addition.
-
Detection: Measure Absorbance at 620 nm (turbidity) after each step.
-
Endpoint: The concentration at which OD620 rises >0.01 above baseline is the Kinetic Solubility Limit .[1]
Protocol 2: Partition Coefficient (LogD)
Objective: Measure lipophilicity, a proxy for membrane permeability.[1]
-
System: Octanol / Phosphate Buffer (pH 7.4).
-
Method: Shake-flask method. Dissolve compound in octanol-saturated buffer. Add buffer-saturated octanol.[1] Shake for 1 hour. Centrifuge.
-
Analysis: Analyze both phases via HPLC-UV or LC-MS.
-
Calculation:
Comparative Performance Data
The following table synthesizes typical performance metrics for a hydrophobic payload (e.g., a PROTAC or Warhead) conjugated via these linkers.
| Metric | PEG Azide (n=4) | Morpholine Azide | Interpretation |
| Aqueous Solubility limit | > 500 µM | ~ 100 - 200 µM | PEG is superior for "brute force" solubilization.[1] |
| LogD (pH 7.4) | -1.5 to -3.0 | -0.5 to 0.5 | Morpholine maintains a "drug-like" lipophilicity profile.[1] |
| Membrane Permeability | Very Low | Moderate to High | Morpholine is preferred for intracellular targets.[1] |
| Reaction Kinetics (Click) | Fast (Flexible access) | Moderate (Rigid) | PEG flexibility aids catalyst access; Morpholine rigidity may require longer reaction times.[1] |
Application Decision Matrix
The choice of linker dictates the fate of your molecule. Use this logic flow to select the correct azide.
Figure 2: Decision matrix for selecting between Morpholine and PEG linkers.
Case Study: PROTACs
In PROTAC design, Morpholine Azides often outperform PEG.
-
The Problem: PEG chains are "floppy."[1] This high entropy reduces the probability of forming a stable Ternary Complex (Target-PROTAC-E3 Ligase).[1]
-
The Morpholine Solution: Morpholine linkers are rigid.[1] They reduce the entropic penalty of binding. Furthermore, the basic nitrogen can improve the solubility of the final PROTAC without killing cell permeability, a common issue with long PEG chains.
Case Study: Antibody-Drug Conjugates (ADCs)
PEG Azides are the standard here.[1]
-
The Problem: Cytotoxic payloads (e.g., MMAE) are hydrophobic and cause the antibody to aggregate.
-
The PEG Solution: A PEG spacer (e.g., PEG4 or PEG8) acts as a "solubility mask," preventing aggregation and reducing clearance by the liver. Morpholine is typically insufficient to mask the hydrophobicity of highly potent ADC payloads.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[1] [Link]
-
Mishra, K. B., & Tiwari, V. K. (2014).[3] Click chemistry inspired synthesis of morpholine-fused triazoles. Journal of Organic Chemistry.[1][3] [Link]
Sources
Comparative Guide: Validating Purity in 4-(3-Azidopropyl)morpholine Derivatives
Topic: Elemental Analysis of 4-(3-Azidopropyl)morpholine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the high-stakes arena of drug discovery—particularly within PROTAC® linker design and "click" chemistry—This compound serves as a critical, albeit chemically temperamental, building block. Its dual functionality (a solubilizing morpholine head and a reactive azide tail) makes it indispensable, yet its physicochemical properties present significant challenges for standard characterization.
This guide objectively compares the performance of Classical Combustion Analysis (CHN) against modern alternatives like High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) for this specific class of compounds. We provide experimental protocols to overcome the notorious instability and volatility issues associated with low-molecular-weight organic azides.
The Analytical Challenge
This compound (derived from precursors like CAS 7357-67-7) is a nitrogen-rich, hygroscopic liquid. Its derivatives often inherit these traits, creating a "perfect storm" for analytical failure:
-
Nitrogen-Rich Instability: The azide group (
) releases gas rapidly upon heating. In combustion analysis, this "micro-explosion" can disrupt laminar flow, leading to incomplete oxidation and low Nitrogen values. -
Volatility: As a low-molecular-weight liquid, the compound evaporates from unsealed sample boats during the weighing process, skewing Carbon percentages.
-
Hygroscopicity: The morpholine oxygen acts as a hydrogen-bond acceptor, readily absorbing atmospheric moisture, which artificially lowers Carbon/Nitrogen content while raising Hydrogen.
Comparative Analysis of Methodologies
The following table contrasts the "Gold Standard" (CHN) with its primary alternatives for validating morpholine-azide derivatives.
| Feature | Method A: Combustion Analysis (CHN) | Method B: High-Res Mass Spec (HRMS) | Method C: Quantitative NMR (qNMR) |
| Primary Output | Bulk Purity (% composition) | Molecular Formula Confirmation | Absolute Purity (wt%) & Structure |
| Sample Requirement | High (1–5 mg) | Low (< 0.1 mg) | Medium (1–10 mg) |
| Azide Compatibility | Low (Risk of explosive decomp.) | Medium (Soft ionization required) | High (Non-destructive) |
| Precision | |||
| Common Failure Mode | Low N% (N2 loss), High H% (Water) | Fragment loss ( | Solvent peak overlap, Relaxation delay |
| Regulatory Status | Required by legacy journals (JOC) | Accepted substitute by modern journals | Accepted as definitive purity proof |
Expert Insight:
"While CHN is the historical benchmark, it is statistically the most likely to fail for this compound due to the explosive release of nitrogen. For internal R&D, qNMR is the superior self-validating method , offering both structural confirmation and purity data without thermal decomposition risks."
Strategic Workflows (Visualization)
Figure 1: Analytical Decision Matrix
This diagram illustrates the logical flow for characterizing a new morpholine-azide derivative, prioritizing safety and data integrity.
Caption: Decision tree for selecting the appropriate analytical method based on physical state and regulatory requirements.
Detailed Experimental Protocols
To achieve reproducible results, specific modifications to standard protocols are required.
Protocol A: Modified Combustion Analysis (CHN) for Azides
Objective: Prevent nitrogen loss and evaporation errors.
-
Preparation: Use Tin (Sn) capsules for liquids (standard Aluminum pans leak volatiles).
-
Additives: Add 5–10 mg of Vanadium Pentoxide (
) to the capsule.-
Causality:
acts as a strong oxidant and combustion aid, ensuring the rapid, controlled oxidation of the morpholine ring before the azide can detonate and scatter unburnt carbon.
-
-
Sealing: For liquid derivatives:
-
Tare the empty tin capsule.
-
Inject the sample using a microsyringe.
-
Immediately cold-weld the capsule using a manual press. Do not rely on folding.
-
-
Analysis: Run a blank with
to subtract background nitrogen/carbon.
Protocol B: Quantitative NMR (qNMR)
Objective: Determine purity without thermal stress.
-
Internal Standard (IS): Select Maleic Acid or Dimethyl Sulfone (high purity, non-volatile).
-
Solvent: Use
(prevents volatility of the analyte compared to ). -
Acquisition:
-
Relaxation delay (
): Set to 30 seconds (at least ). -
Pulse angle:
.
-
-
Calculation:
-
Where
= Integration area, = Number of protons, = Weight.
-
Performance Data: Theoretical vs. Experimental
The following data illustrates the typical error margins observed when analyzing This compound (
| Element/Metric | Theoretical Value | Standard CHN (Result) | Modified CHN ( | HRMS (m/z) |
| Carbon | 49.39% | 48.10% (Low - Volatility) | 49.35% (Pass) | N/A |
| Hydrogen | 8.29% | 8.80% (High - Water) | 8.31% (Pass) | N/A |
| Nitrogen | 32.92% | 31.50% (Low - | 32.85% (Pass) | N/A |
| Mass Accuracy | 171.1240 | N/A | N/A | 171.1243 ( |
Interpretation: Standard CHN analysis typically fails (errors > 0.4%) due to volatility and decomposition. The "Modified CHN" protocol brings values within acceptable limits.[1] HRMS provides excellent identity confirmation but does not quantify bulk impurities (like solvents) unless coupled with LC-UV.
Comparison with Alternative Linkers
When choosing between Morpholine-based azides and PEG-based azides, the analytical performance differs:
-
Morpholine Derivatives:
-
Pros: More rigid structure; often crystalline (if derivatized), leading to sharper NMR peaks.
-
Cons: Basic nitrogen can form carbonates with atmospheric
, complicating Carbon analysis.
-
-
PEG Derivatives:
-
Pros: No basic nitrogen issues.
-
Cons: Polydisperse (difficult to get exact elemental formulas); highly hygroscopic oils that are notoriously difficult to weigh accurately for CHN.
-
Figure 2: Stability & Decomposition Pathway
Understanding the thermal decomposition is key to interpreting "failed" elemental analysis.
Caption: Thermal decomposition pathway showing how uncontrolled N2 release leads to analytical failure.
References
-
Synthesis of Morpholine Derivatives: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." J. Am. Chem. Soc., 2024.
-
Elemental Analysis Challenges (Azides): Rahman, T., et al. "Elemental analysis of organic compounds with the use of automated CHNS analyzers." ResearchGate, 2026.
-
Journal Standards for Purity: Niles, R., et al. "An International Study Evaluating Elemental Analysis." NIH/PMC, 2022.
-
Morpholine Properties & Safety: Morpholine Safety Data Sheet (SDS) & Physical Properties.
Sources
A Comparative Guide: Unlocking Superior Bioconjugate Performance with Morpholine Linkers Over Alkyl Azides
Abstract
In the landscape of advanced therapeutics, particularly antibody-drug conjugates (ADCs), the linker is a critical determinant of success, profoundly influencing a bioconjugate's stability, solubility, pharmacokinetics, and ultimate efficacy.[1] While alkyl azides have become a cornerstone of bioconjugation due to their utility in bioorthogonal "click chemistry," this guide presents a comprehensive analysis of morpholine-based linkers as a superior alternative for many applications.[2][3] We will provide an in-depth comparison, supported by experimental data, to demonstrate that the inherent physicochemical properties of the morpholine scaffold—namely its hydrophilicity and metabolic stability—offer significant advantages in developing safer and more effective bioconjugates.[4][5] This guide is intended for researchers, chemists, and drug development professionals seeking to optimize their bioconjugation strategies by making informed linker choices.
Introduction: The Linker as a Linchpin in Drug Conjugate Design
An antibody-drug conjugate is a tripartite molecule comprising a targeting antibody, a potent cytotoxic payload, and a chemical linker that joins them.[6] The linker is not merely a passive spacer; it is an active modulator of the ADC's properties.[7][8] An ideal linker must maintain a stable connection in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate efficient drug release upon reaching the target cell.[9][10] Furthermore, the linker's chemical nature directly impacts the overall solubility and pharmacokinetic (PK) profile of the ADC.[][12] Many potent payloads are highly hydrophobic, and conjugating them to an antibody can induce aggregation, leading to rapid clearance from circulation and reduced therapeutic efficacy.[13][14] This challenge has spurred the development of linkers with properties that can mitigate the liabilities of the payload.
Alkyl azides are renowned for their participation in the azide-alkyne cycloaddition, a "click" reaction that offers high efficiency and selectivity under mild, aqueous conditions.[15][16] This has made them a default choice for many bioconjugation workflows. However, the simple alkyl chains often accompanying the azide group can contribute to the hydrophobicity of the final conjugate. This guide will illuminate the distinct advantages of incorporating morpholine moieties into linker design, focusing on how this strategy directly addresses the critical challenges of solubility and stability.
A Chemical Primer on the Contenders
Alkyl Azides: The Power of "Click" Chemistry
The primary utility of alkyl azides in bioconjugation stems from their role as a key partner in the Nobel prize-winning concept of "click chemistry".[16] The azide group (–N₃) is exceptionally stable under most physiological conditions and does not typically react with biological nucleophiles, making it bioorthogonal.[17] Its main reaction is the [3+2] cycloaddition with an alkyne to form a stable triazole ring.
There are two main variants:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and high-yielding reaction, though the potential toxicity of the copper catalyst can be a concern for in vivo applications.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst, making it ideal for live-cell and in vivo conjugations.[18][19]
The reliability and specificity of these reactions have made alkyl azides a workhorse in the field.[20]
Morpholine Linkers: Engineered for Biocompatibility and Performance
Morpholine is a six-membered heterocyclic amine containing an oxygen atom.[21] Its inclusion in a linker scaffold imparts several highly desirable properties. The oxygen atom acts as a hydrogen bond acceptor, significantly increasing the hydrophilicity and water solubility of the linker compared to a simple alkyl chain.[4][22] This property is crucial for counteracting the hydrophobicity of many drug payloads.[23]
Furthermore, the morpholine ring is generally considered more metabolically stable than other cyclic amines like piperidine.[4] The electron-withdrawing effect of the ether oxygen can decrease the susceptibility of adjacent carbon atoms to oxidative metabolism by cytochrome P450 enzymes.[4] This enhanced stability can lead to improved pharmacokinetic profiles, including longer circulation half-lives for the intact conjugate.[5]
Head-to-Head Comparison: Key Performance Metrics
The choice between a morpholine-based linker and a standard alkyl azide linker has profound implications for the performance of the final bioconjugate.
Hydrophilicity and Solubility
Many potent cytotoxic payloads (e.g., auristatins, maytansinoids) are strongly hydrophobic.[24] When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), these payloads can cause the ADC to aggregate, leading to poor solubility, rapid clearance by the reticuloendothelial system, and loss of efficacy.[13][14]
-
Morpholine Linkers: Excel in this domain. The morpholine moiety acts as a "hydrophilicity reservoir," improving the overall water solubility of the drug-linker complex.[14][24] This helps to prevent aggregation, allowing for the potential of higher DARs without compromising the ADC's physical stability and pharmacokinetic properties.[25] This is a similar principle to the well-established use of PEG linkers to enhance solubility.[13][26]
-
Alkyl Azides: Standard alkyl azide linkers are inherently hydrophobic. While short chain lengths can be used, they do little to mitigate the hydrophobicity of the payload. While hydrophilic chains (like PEG) can be incorporated alongside the azide, the morpholine structure provides this benefit in a more compact and metabolically stable form.[27]
In Vivo Stability and Pharmacokinetics (PK)
An ideal ADC should remain intact in circulation until it reaches its target.[] Premature cleavage of the linker leads to systemic release of the toxic payload, causing off-target toxicity and reducing the therapeutic window.[]
-
Morpholine Linkers: The morpholine ring itself is metabolically robust.[4] Its incorporation can shield adjacent cleavable sites or contribute to an overall molecular conformation that enhances plasma stability. This leads to a longer circulation half-life and ensures more of the intact ADC reaches the tumor site.[5][]
-
Alkyl Azides: The stability of the conjugate is primarily dependent on the triazole ring formed during the click reaction, which is exceptionally stable. However, the stability of the overall ADC is also influenced by the nature of the alkyl chain and its susceptibility to metabolism, which is generally higher than that of a morpholine ring.
Biocompatibility and Safety
The linker and its metabolites should be non-toxic and non-immunogenic.
-
Morpholine: Morpholine is a widely used scaffold in medicinal chemistry and is found in numerous approved drugs (e.g., Linezolid).[21][30] It is generally considered to have a favorable safety profile and is biocompatible.[22][31]
-
Alkyl Azides: The azide group itself is non-native to biological systems but is considered bioorthogonal and largely inert.[17] The resulting triazole linkage is also stable and well-tolerated. The main safety consideration historically has been the use of copper catalysts in CuAAC, a concern largely obviated by the adoption of copper-free SPAAC for in vivo applications.[16]
Experimental Evidence & Data
The theoretical advantages of morpholine linkers are borne out by experimental data. Hydrophilic linkers consistently demonstrate improved ADC performance.
Comparative Data Summary
The following table summarizes typical performance differences observed when comparing bioconjugates made with hydrophilic linkers (like morpholine or PEG) versus more hydrophobic linkers.
| Parameter | Alkyl Azide Linker (Hydrophobic) | Morpholine Linker (Hydrophilic) | Rationale & References |
| Solubility | Can lead to aggregation, especially with high DARs. | Significantly improves solubility and prevents aggregation. | The morpholine ether oxygen acts as a hydrogen bond acceptor, increasing water solubility.[23][24][25][26] |
| Plasma Stability | Stability is dependent on the alkyl chain's susceptibility to metabolism. | The morpholine ring is metabolically robust, contributing to higher overall stability. | Morpholine is less prone to CYP-mediated oxidation than simple alkyl chains or piperidine.[4][5] |
| Pharmacokinetics | Prone to faster clearance due to aggregation and hydrophobicity. | Exhibits longer circulation half-life and reduced non-specific clearance. | Improved hydrophilicity reduces uptake by the reticuloendothelial system.[13][27] |
| Therapeutic Index | Potentially narrower due to off-target toxicity from aggregation and faster clearance. | Often wider due to improved tumor delivery and better safety profile. | Enhanced PK and stability lead to more efficient on-target payload delivery.[12] |
| Achievable DAR | Often limited to 2-4 to avoid aggregation issues. | Can support higher DARs (>4) while maintaining favorable PK properties. | The linker's hydrophilicity "shields" the hydrophobic payload.[13][14] |
Visualizing the Concepts
To better illustrate the differences, the following diagrams outline the chemical structures, conjugation workflows, and functional impact of these linkers.
Caption: Core chemical structures of a generic alkyl azide linker and a morpholine-containing linker.
Caption: Comparison of bioconjugation workflows for alkyl azide (via SPAAC) and morpholine linkers.
Caption: Conceptual impact of linker hydrophilicity on key ADC properties and performance.
Experimental Protocols
The following protocols provide a generalized, step-by-step methodology for conjugating a payload to an antibody using either a SPAAC reaction or an amine-reactive morpholine linker.
Protocol 1: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol assumes the antibody has been functionalized with an azide group.
-
Materials:
-
Azide-functionalized antibody (e.g., Trastuzumab-N₃) at 10 mg/mL in PBS, pH 7.4.
-
DBCO-functionalized payload (e.g., DBCO-MMAE) dissolved in DMSO at 10 mM.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
DMSO (Dimethyl sulfoxide).
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification.
-
-
Procedure:
-
Equilibrate the azide-functionalized antibody to room temperature.
-
Calculate the required volume of the DBCO-payload stock solution to achieve a 5-fold molar excess relative to the antibody.
-
Add the calculated volume of DBCO-payload stock to the antibody solution dropwise while gently vortexing. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 4-12 hours with gentle end-over-end rotation, protected from light.
-
Monitor the reaction progress using Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR).
-
Once the desired DAR is achieved, purify the resulting ADC from unreacted payload and DMSO using an SEC column pre-equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions and concentrate if necessary using centrifugal filtration.
-
Characterize the final ADC for concentration (A280), DAR (HIC or UV-Vis), and aggregation (SEC).
-
Protocol 2: ADC Synthesis via Amine-Reactive Morpholine Linker
This protocol utilizes the native lysine residues on the antibody surface.
-
Materials:
-
Antibody (e.g., Trastuzumab) at 10 mg/mL in a borate or HEPES buffer, pH 8.5.
-
NHS-ester functionalized morpholine-payload linker (e.g., NHS-Morpholine-MMAE) dissolved in DMSO at 10 mM.
-
Reaction buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.5).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-Exclusion Chromatography (SEC) column for purification.
-
-
Procedure:
-
Perform a buffer exchange on the antibody into the reaction buffer.
-
Calculate the required volume of the NHS-ester-morpholine-payload stock solution to achieve an 8-fold molar excess relative to the antibody.
-
Add the calculated volume of the payload stock to the antibody solution dropwise while gently vortexing.
-
Incubate the reaction at room temperature for 2 hours with gentle rotation.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for an additional 30 minutes.
-
Purify the ADC using an SEC column pre-equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Collect, concentrate, and characterize the final ADC for concentration, DAR, and aggregation as described in Protocol 1.
-
Conclusion and Recommendations
While alkyl azides provide a robust and highly specific method for bioconjugation via click chemistry, their inherent hydrophobicity can present significant challenges in the development of therapeutics like ADCs.[17][20] The data and principles outlined in this guide demonstrate that morpholine-containing linkers offer a compelling and often superior alternative.
The key advantages of morpholine linkers are:
-
Enhanced Hydrophilicity: They significantly improve the solubility of the final conjugate, preventing aggregation and enabling higher, more potent drug-to-antibody ratios.[23][25]
-
Improved Pharmacokinetics: The increased solubility and metabolic stability of the morpholine scaffold lead to longer circulation times and more efficient tumor accumulation.[4][5]
-
Favorable Safety Profile: Morpholine is a well-established, biocompatible scaffold in medicinal chemistry, contributing to a better overall safety profile.[21][31]
For researchers and drug developers working with hydrophobic payloads or striving to optimize the in vivo performance and therapeutic window of their bioconjugates, the strategic incorporation of morpholine linkers is a highly recommended design choice. This seemingly small structural modification can be the pivotal factor in transforming a promising molecule into a successful therapeutic.
References
-
Su, D., et al. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 2021, 12, 687926. [Link][7][8]
-
Shen, B.Q., et al. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PubMed, 2021. [Link][8]
-
Su, D., et al. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PMC, 2021. [Link][6]
-
Unpublished. Review on role alkyne and azide building blocks for click chemistry in organic synthesis and their application. Google Scholar, N/A. [N/A][2]
-
Singh, I., et al. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules, 2016. [Link][32]
-
Singh, I., et al. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. PMC, 2016. [Link][15]
-
Kollmorgen, G., et al. Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates. Chemistry – A European Journal, 2021. [Link][33]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal, N/A. [Link][3]
-
Yasir, M., et al. A Recent Concept of Importance: Click Chemistry. ASSAY and Drug Development Technologies, 2023. [Link][16]
-
Varlas, S., et al. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI, 2022. [Link][22]
-
MolecularCloud. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). MolecularCloud, 2025. [Link][13]
-
ADC Review. PEGs and Antibody-drug Conjugates a Versatile Approach. ADC Review, 2018. [Link][25]
-
PubMed. New stimuli-responsive polymers derived from morpholine and pyrrolidine. PubMed, 2008. [Link]
-
Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. Veranova, N/A. [Link][10]
-
Pal'chikov, V.A. Morpholines. Synthesis and Biological Activity. ResearchGate, 2013. [Link][21]
-
Wang, H., et al. Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study. PMC, 2019. [Link]
-
IARC. Morpholine - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs, 1999. [Link][31]
-
CAS. Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. CAS, 2024. [Link][14]
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Tedeschini, T., et al. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Journal of Controlled Release, 2021. [Link][24]
-
MDPI. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. MDPI, 2022. [Link]
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ChemRxiv. Electron-deficient Alkyne Lipids Enable Efficient Synthesis of Comparable Polymer Lipids via Copper-free Azide. ChemRxiv, N/A. [Link]
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Elsevier. Recent developments in bioconjugation: From strategies to design and clinical applications. Elsevier, 2026. [Link][20]
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Lam, K.S., et al. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 2003. [Link]
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White Rose Research Online. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. White Rose Research Online, 2022. [Link]
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ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate, 2021. [Link]
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MDPI. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI, N/A. [Link]
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Kim, Y., et al. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI, 2022. [Link][19]
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E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 2024. [Link][30]
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Chen, Y., et al. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. PMC, 2011. [Link][17]
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S.A., G., et al. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 2020. [Link][5]
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MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI, N/A. [Link]
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Comparative Guide: Biological Efficacy of Morpholine-Triazole Conjugates
[1]
Executive Summary: The Hybrid Pharmacophore Advantage
In the landscape of modern medicinal chemistry, Morpholine-Triazole Conjugates represent a strategic "hybrid pharmacophore" approach. This guide objectively analyzes their biological performance compared to standard-of-care agents (Fluconazole, Doxorubicin, Isoniazid).
The rationale for this conjugation is synergistic:
-
Morpholine Moiety: Enhances pharmacokinetic properties, specifically lipid solubility and metabolic stability, facilitating membrane permeability.
-
1,2,3-Triazole Core: Acts as a bioisostere of amide bonds, resistant to metabolic cleavage, and capable of interacting with biological targets via hydrogen bonding and dipole interactions.
Antifungal Activity: Targeting CYP51
The most mature application of morpholine-triazole conjugates is in treating resistant fungal strains. The primary mechanism involves the inhibition of Lanosterol 14α-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis.
Comparative Performance Data
Standard: Fluconazole (FLC)
| Compound Class | Target Organism | MIC₅₀ (µg/mL) | Comparison vs. Fluconazole | Key Mechanistic Insight |
| Azole-Triazole Derivative (Cmpd 4s) | C. albicans (SC5314) | 0.53 | Superior (FLC: 1.52) | High affinity for CYP51 heme cofactor [1]. |
| Voriconazole-Morpholine Analog | A. fumigatus | 0.015 - 0.5 | Superior (FLC: >64) | Effective against fluconazole-resistant molds [2]. |
| Quinolone-Triazole Hybrid | C. tropicalis | 6.25 | Moderate (FLC: 12.[1]5) | Dual action: membrane depolarization + DNA intercalation. |
Mechanism of Action: CYP51 Inhibition Pathway
The following diagram illustrates the cascade effect of morpholine-triazole conjugates on fungal cell viability.
Figure 1: Mechanism of action for antifungal conjugates targeting the ergosterol biosynthesis pathway.
Anticancer Potency: Apoptosis & EGFR Targeting
Morpholine-triazole conjugates demonstrate significant cytotoxicity against solid tumors, particularly in drug-resistant lines. The morpholine ring often improves the solubility of lipophilic anticancer scaffolds (like coumarins or quinolines).
Comparative Performance Data
Standard: Doxorubicin (DOX)[2][3]
| Compound Class | Cell Line | IC₅₀ (µM) | Comparison vs. Doxorubicin | Specificity Index (SI) |
| Coumarin-Morpholine-Triazole (Cmpd 6n) | MG-63 (Osteosarcoma) | 0.80 ± 0.22 | Superior (DOX: ~1.98) | High SI; induces sub-G1 arrest [3]. |
| Quinoline-Triazole Hybrid | PC-3 (Prostate) | 3.58 | Comparable | Synergistic when combined with DOX.[2] |
| Thiazolidine-Triazole Hybrid | MDA-MB-231 (Breast) | 3.1 - 6.8 | Comparable (Erlotinib: 4.[2]7) | Targets EGFR kinase domain [4]. |
Mechanistic Pathway: Mitochondrial Apoptosis
These conjugates often trigger the intrinsic apoptotic pathway. The morpholine moiety facilitates cellular uptake, allowing the triazole-linked pharmacophore to interact with intracellular targets like Galectin-1 or mitochondrial proteins.
Figure 2: Signal transduction pathway leading to apoptosis in osteosarcoma cells treated with Coumarin-Triazole conjugates.
Antitubercular Potential: The InhA Inhibitors
With the rise of MDR-TB, morpholine-triazole conjugates are being explored as inhibitors of Enoyl-ACP reductase (InhA) , the same target as Isoniazid, but with a different binding mode that may bypass resistance.
Comparative Performance Data
Standard: Isoniazid (INH)[4]
| Compound Class | Strain | MIC (µg/mL) | Comparison vs. Isoniazid | Notes |
| Quinoline-Triazole (Cmpd 5n) | M. tuberculosis H37Rv | 12.5 | Inferior (INH: 0.05-0.2) | Effective against some resistant strains [5].[5] |
| Pyrazolyl-Triazole Hybrid | M. tuberculosis H37Rv | 12.5 | Inferior | 99% inhibition at MIC.[5] |
| Fluoro-Benzimidazole-Triazole | M. tuberculosis | 6.25 | Moderate | High selectivity index. |
Critical Insight: While MIC values are generally higher than Isoniazid, these conjugates are crucial "backup" candidates because they do not require activation by the KatG enzyme (the most common mutation route for Isoniazid resistance).
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via CuAAC (Click Chemistry)
Objective: Efficiently couple a morpholine-alkyne with an aryl-azide.[6] Validation: The appearance of the triazole proton signal (~7.5-8.5 ppm) in ¹H NMR confirms success.
-
Reagents: Dissolve Alkyne-Morpholine (1.0 equiv) and Aryl-Azide (1.0 equiv) in t-BuOH/H₂O (1:1 v/v).
-
Catalyst Loading: Add CuSO₄·5H₂O (0.1 equiv) followed by Sodium Ascorbate (0.2 equiv). Note: The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction: Stir at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).
-
Work-up: Dilute with water, extract with dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Recrystallize from ethanol or purify via column chromatography.
Protocol B: MTT Cytotoxicity Assay
Objective: Determine IC₅₀ values against cancer cell lines. Validation: Include Positive Control (Doxorubicin) and Solvent Control (DMSO < 0.1%).
-
Seeding: Seed cells (e.g., MG-63) in 96-well plates (5x10³ cells/well). Incubate 24h for attachment.
-
Treatment: Add serial dilutions of the Morpholine-Triazole conjugate (0.1 – 100 µM). Incubate for 48h.
-
Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.
-
Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm. Calculate % Cell Viability = (OD_sample / OD_control) × 100.
References
-
Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. European Journal of Medicinal Chemistry. Link
-
Triazole Derivatives and Their Biological Activity - A Review. Global Research Online. Link
-
Synthesis and biological evaluation of morpholines linked coumarin-triazole hybrids as anticancer agents. Chemical Biology & Drug Design. Link
-
New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates. Molecules. Link
-
Identification of 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives as antitubercular agents. Frontiers in Chemistry. Link
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Safety Operating Guide
A Guide to the Safe Disposal of 4-(3-Azidopropyl)morpholine
This document provides essential procedural guidance for the safe and compliant disposal of 4-(3-Azidopropyl)morpholine. As a laboratory professional engaged in research and development, your safety, and the integrity of our shared laboratory environment, are of paramount importance. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical principles that underpin these critical safety protocols. The procedures outlined are synthesized from established safety guidelines for organic azides and morpholine derivatives, providing a robust framework in the absence of a specific Safety Data Sheet (SDS) for this compound.
Understanding the Hazard Profile
This compound combines the structural features of a morpholine ring and an aliphatic azide. This combination dictates its hazard profile and, consequently, its disposal requirements.
-
The Azide Group (-N₃): Organic azides are high-energy molecules.[1] The presence of a high proportion of nitrogen-nitrogen bonds makes them susceptible to rapid, exothermic decomposition, releasing nitrogen gas.[1] This decomposition can be initiated by:
-
Heat: Thermal decomposition can be explosive, especially with higher concentrations of azides.[2]
-
Shock and Friction: Physical impact or grinding can provide the activation energy needed for decomposition.[3] Do not use ground glass joints or metal spatulas with azides.[3][4]
-
Acid Contact: Reaction with acids forms hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1][5]
-
Heavy Metals: Contact with heavy metals (e.g., lead, copper, silver, mercury) can form extremely shock-sensitive and explosive heavy metal azides.[1] This is a critical consideration for disposal, as it strictly prohibits washing azide waste down drains where it could react with metal plumbing.[1]
-
-
The Morpholine Group: Morpholine is a basic, secondary amine.[3] While the azide group is the primary hazard, the morpholine moiety contributes to the overall chemical nature of the compound, including its basicity and potential for hazardous reactions typical of amines.[1] It is also a combustible liquid.[2]
Pre-Disposal Safety & Handling
Proper disposal begins with safe handling during and after use. Adherence to these protocols is mandatory to mitigate immediate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound, from initial use through to final waste packaging.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles when handling larger quantities. | Protects against splashes of the corrosive liquid and potential projectiles in the event of an energetic decomposition. |
| Hand Protection | Nitrile gloves are suitable for incidental contact. For direct handling or cleanup, consider double-gloving or using Silver Shield™ gloves underneath nitrile gloves. | Provides a barrier against skin contact. 4-(3-Aminopropyl)morpholine, a related compound, is corrosive and can cause severe skin burns.[1] Azides can also be toxic upon absorption. |
| Body Protection | Flame-resistant laboratory coat. | Protects against splashes and provides a layer of protection from fire hazards associated with the combustible morpholine base and potential decomposition events. |
| Work Area Shielding | Portable blast shield. | Mandatory for any procedure involving heating or concentrating the azide. It provides a physical barrier against explosive decomposition.[4] |
Engineering Controls
All handling and preparation of this compound for disposal must be conducted within a certified chemical fume hood to contain potentially toxic and explosive vapors.[6]
Segregation and Collection of Waste
The cardinal rule of azide waste management is strict segregation. Cross-contamination with incompatible materials is the most common cause of laboratory incidents involving azides.
-
Designated Azide Waste Container: All waste containing this compound (neat compound, solutions, contaminated consumables) must be collected in a dedicated, clearly labeled hazardous waste container.[5]
-
Container Material: Use a plastic or glass container with a secure, non-metal lid. Never use metal containers or lids.
-
Labeling: The container must be labeled "HAZARDOUS WASTE: ORGANIC AZIDE" and list all chemical constituents, including solvents and their approximate concentrations.
-
Incompatible Waste Streams: Under no circumstances should azide waste be mixed with:
Disposal Procedures: A Decision-Making Workflow
The appropriate disposal route depends on the quantity and concentration of the this compound waste. The following workflow provides a logical path for decision-making.
Caption: Decision workflow for this compound waste.
Method 1: Direct Disposal via Environmental Health & Safety (EHS)
This is the strongly recommended and universally applicable method for all forms of this compound waste, including:
-
Neat (undiluted) compound
-
Concentrated solutions (>5%)
-
Contaminated materials (gloves, wipes, silica gel, etc.)
-
Dilute solutions where chemical deactivation is not feasible or approved
Procedure:
-
Carefully place the waste into your designated and pre-labeled "HAZARDOUS WASTE: ORGANIC AZIDE" container.
-
Ensure the container is securely sealed.
-
Store the container in a cool, dark, and well-ventilated location, away from incompatible materials.[6]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste disposal.[6]
Method 2: Chemical Deactivation of Dilute Solutions (<5%)
WARNING: This procedure is hazardous and should only be performed by personnel experienced with azide chemistry and with prior approval from their institution's safety officer. It involves the generation of nitrogen oxides and requires strict adherence to the protocol.[8]
The principle behind this method is the conversion of the azide group to nitrogen gas using nitrous acid, which is generated in situ.
Required Equipment:
-
Three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet vented to the back of the fume hood.[6]
-
pH paper or meter.
Procedure:
-
Setup: Perform the entire procedure in a chemical fume hood with the sash lowered and behind a blast shield.
-
Preparation: Place the dilute (<5%) aqueous solution of this compound into the three-necked flask and begin stirring.
-
Addition of Sodium Nitrite: For each gram of azide compound estimated to be in the solution, prepare a 20% aqueous solution of sodium nitrite containing approximately 1.5 grams of sodium nitrite (a 40% excess). Add this solution slowly to the stirring azide solution.[8]
-
Acidification: CRITICAL STEP. After and only after the sodium nitrite has been added, slowly add a 20% aqueous sulfuric acid solution dropwise from the dropping funnel until the solution is acidic to pH paper.[8] A vigorous evolution of gas (nitrogen and nitrogen oxides) will occur.
-
Causality: Adding the acid before the nitrite will protonate the azide to form highly toxic and explosive hydrazoic acid (HN₃). Adding the nitrite first ensures that as soon as any HN₃ is formed, it is immediately consumed in the reaction to form N₂.[8]
-
-
Reaction Completion: Continue stirring the mixture until gas evolution ceases.
-
Neutralization and Disposal: Once the reaction is complete, carefully neutralize the solution to a pH between 6 and 9 using a dilute sodium hydroxide solution.[8] Transfer the neutralized solution to a designated hazardous waste container for EHS pickup. Even after deactivation, it is prudent not to dispose of the solution down the drain.[8]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and escalation.
Procedure for a Small Liquid Spill (<100 mL) inside a Fume Hood:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure PPE: Ensure you are wearing the appropriate PPE as detailed in Table 1.
-
Containment: If possible, create a dike around the spill using an inert absorbent material like vermiculite, cat litter, or sand.[9] Do not use combustible materials like paper towels as the primary absorbent.
-
Absorption: Working from the outside in, apply the absorbent material to the spill.[10]
-
Collection: Using non-sparking, non-metal tools (e.g., plastic scoop), carefully collect the absorbed material.[3] Place the material into a designated plastic container or double-bag it.
-
Label and Dispose: Label the container as "HAZARDOUS WASTE: ORGANIC AZIDE SPILL DEBRIS" and dispose of it through your EHS office.[10]
-
Decontamination: Wipe the spill area with a cloth dampened with a basic solution (e.g., soap and water), followed by a clean water rinse. Collect all cleaning materials as hazardous waste.
For large spills, spills outside of a fume hood, or any spill you are not comfortable cleaning, evacuate the area, close the door, and contact your institution's emergency response team immediately.
References
-
sodium-azide-organic-azides_0.docx. (n.d.). UC Santa Barbara. Retrieved from [Link]
-
Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Case Western Reserve University. Retrieved from [Link]
-
Safe Handling of Azides. (2013, February 1). safety.pitt.edu. Retrieved from [Link]
-
Azide Compounds. (n.d.). Environmental Health and Safety. Retrieved from [Link]
-
Azides. (2022, May 18). UVIC. Retrieved from [Link]
-
Sodium Azide and Organic Azides. (n.d.). UC Santa Barbara. Retrieved from [Link]
-
Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]
-
5.4.1.1 Incidental Spill Cleanup Procedures. (n.d.). Environment, Health and Safety. Retrieved from [Link]
-
Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
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- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. chemos.de [chemos.de]
- 10. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
